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  • Product: 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine
  • CAS: 1428234-56-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Convergence of a Privileged Heterocycle and a Versatile Building Block In the landscape of contemporary medicinal chemistry, the strategic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of a Privileged Heterocycle and a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores to create novel molecular frameworks is a cornerstone of rational drug design. This guide delves into the chemical properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, a compound that exemplifies this principle by uniting the privileged morpholine scaffold with a reactive dichloropyridine building block. The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including aqueous solubility, metabolic stability, and overall bioavailability.[1][2][3] Concurrently, the dichloropyridine core offers multiple sites for synthetic elaboration, enabling the exploration of diverse chemical space. This document serves as a comprehensive technical resource, providing insights into the synthesis, properties, and potential applications of this intriguing molecule for researchers at the forefront of pharmaceutical innovation.

Physicochemical Properties

The fundamental chemical and physical properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine are foundational to its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Characteristics of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

PropertyValueSource
IUPAC Name 4-[(2,6-dichloro-3-pyridinyl)methyl]morpholinePubChem
CAS Number 1360891-92-3PubChem
Molecular Formula C₁₀H₁₂Cl₂N₂OPubChem
Molecular Weight 247.12 g/mol PubChem
Appearance White to yellow solid (predicted)Sigma-Aldrich[4]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and DMSO.
Storage Store in an inert atmosphere at 2-8°C.Sigma-Aldrich[4]

While experimental data for some properties of the title compound are not publicly available, predictions can be made based on the properties of its constituent parts and structurally similar molecules. The solid-state nature is inferred from analogous substituted pyridines and morpholines.[4] Solubility is anticipated to follow that of many small organic molecules with both polar (morpholine) and nonpolar (dichloropyridine) features.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Strategy

The most direct approach involves the reaction of 3-(chloromethyl)-2,6-dichloropyridine with morpholine. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride ion from the benzylic position of the pyridine derivative.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Proposed synthesis workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,6-dichloro-3-(chloromethyl)pyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or a similar polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.

Causality Behind Experimental Choices:

  • Base: The use of a base like potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Spectral Analysis (Predicted)

While experimental spectra for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine are not available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, and the morpholine ring.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (aromatic)7.5 - 8.5d1H
Pyridine-H (aromatic)7.0 - 7.5d1H
-CH₂- (benzylic)~3.6s2H
Morpholine-H (-O-CH₂-)~3.7t4H
Morpholine-H (-N-CH₂-)~2.5t4H

d = doublet, s = singlet, t = triplet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine-C (C-Cl)150 - 155
Pyridine-C (aromatic)140 - 145
Pyridine-C (aromatic)120 - 125
-CH₂- (benzylic)~60
Morpholine-C (-O-CH₂-)~67
Morpholine-C (-N-CH₂-)~54
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2800 - 3000
C=N, C=C stretch (aromatic)1400 - 1600
C-O-C stretch (ether)1100 - 1150
C-Cl stretch700 - 800
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 246 (for ³⁵Cl isotopes) and 248, 250 (isotopic peaks due to the presence of two chlorine atoms).

  • High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm the elemental composition. For C₁₀H₁₂³⁵Cl₂N₂O, the calculated exact mass is 246.0327.

Reactivity and Stability

The reactivity of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is primarily dictated by the 2,6-dichloropyridine ring. The two electron-withdrawing chlorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr).[5] This allows for the selective replacement of one or both chlorine atoms with other nucleophiles, such as amines, alkoxides, or thiolates, providing a versatile handle for further chemical modifications.

graph Reactivity { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Reactivity of the target molecule via SNAr.

The morpholine moiety is generally stable under a wide range of reaction conditions. However, the nitrogen atom can be protonated in acidic media, and it can be susceptible to oxidation under harsh conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery and Development

The structural features of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine make it a highly attractive building block in drug discovery programs.

  • Privileged Scaffold: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can improve aqueous solubility, reduce metabolic lability, and enhance binding to biological targets.[1][2][3]

  • Versatile Intermediate: The reactive dichloropyridine core allows for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at the 2- and 6-positions, researchers can fine-tune the pharmacological properties of the resulting molecules.

  • CNS Drug Discovery: The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, often contribute to favorable blood-brain barrier permeability, making it a valuable component in the design of central nervous system (CNS) active agents.[6]

Safety and Handling

While a specific safety data sheet (SDS) for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is not available, a risk assessment can be made based on its constituent parts.

  • 2,6-Dichloropyridine: This compound is classified as harmful if swallowed and causes skin and eye irritation.[7]

  • Morpholine: Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.

Therefore, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged morpholine scaffold and a synthetically tractable dichloropyridine core offers a powerful platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers seeking to leverage this compound in their scientific endeavors. Further experimental validation of the predicted properties and synthetic protocols will undoubtedly solidify its role as a key intermediate in the pursuit of new medicines.

References

  • Tzaras, E., & Calogeropoulou, T. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 612–654.
  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 376–392.
  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine. Retrieved from [Link]

  • Frontiers in Chemistry. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2,6-dichloropyrimidin-4-yl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • ResearchGate. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Dyachenko, V. D., et al. (2018). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Chemistry of Heterocyclic Compounds, 54(10), 969-976.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • At-Marissa. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Retrieved from [Link]

  • Wiley. (n.d.). Evolving Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

Sources

Exploratory

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action for the novel chemical entity, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. This compound incorporates two key structural motifs prevalent in medicinal chemistry: a reactive 2,6-dichloropyridine scaffold and a pharmacologically significant morpholine ring.[1][2] While the specific biological target of this molecule is not yet publicly defined, its architecture suggests a high probability of interaction with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. This document outlines a logical, multi-stage experimental workflow designed to identify the molecular target, validate the interaction, and characterize the downstream cellular consequences of target engagement. The methodologies described herein are grounded in established best practices for drug discovery and are designed to provide a robust and self-validating pathway to a comprehensive understanding of the compound's core mechanism.

Introduction: Structural Rationale and Mechanistic Hypothesis

The structure of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine presents a compelling case for its investigation as a targeted therapeutic agent. The 2,6-dichloropyridine core serves as a versatile anchor, with the chlorine atoms acting as potential leaving groups for covalent modification or as key participants in hydrogen bonding and other non-covalent interactions within a protein binding pocket.[1] The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility and improve pharmacokinetic profiles, and it can also form crucial hydrogen bonds with target proteins.[3][4][5] The combination of a substituted pyridine ring with a morpholine group is a recurring theme in the design of inhibitors for protein kinases, such as mTOR, PI3K, and others.[3][6][7]

Based on this structural analysis, our primary working hypothesis is that 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine functions as a protein kinase inhibitor. This guide will therefore focus on a systematic approach to confirm this hypothesis, identify the specific kinase target(s), and elucidate the subsequent biological effects.

Phase 1: Target Identification and Validation

The initial and most critical phase of the investigation is the unbiased identification of the direct molecular target(s) of the compound. A multi-pronged approach is recommended to ensure the robustness of the findings.

Kinome-Wide Profiling

A broad, high-throughput screen against a panel of recombinant human kinases is the most efficient first step to identify potential targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine in DMSO. From this, create serial dilutions to be used in the assay, typically at a final concentration of 1 µM and 10 µM.

  • Assay Platform: Utilize a reputable commercial service (e.g., Eurofins DiscoverX, Promega) that offers a comprehensive kinase panel (e.g., >400 kinases). The assay format is typically based on measuring the remaining ATP concentration after the kinase reaction, such as the ADP-Glo™ Kinase Assay.

  • Execution: The compound is incubated with each kinase, a suitable substrate, and ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes).

  • Data Analysis: The percentage of kinase inhibition relative to a vehicle control (DMSO) is calculated. A "hit" is typically defined as a kinase exhibiting >50% inhibition at 1 µM. Potent hits are those with >90% inhibition.

Causality and Interpretation: This experiment rapidly narrows down the potential targets from hundreds of possibilities to a manageable few. The results will guide all subsequent validation efforts. A high degree of inhibition of a specific kinase or a small family of related kinases provides a strong lead for the compound's mechanism of action.

Affinity-Based Target Identification

To complement the in vitro kinase profiling, an unbiased approach in a more biologically relevant context, such as a cell lysate, is recommended. Chemical proteomics is a powerful tool for this purpose.

Experimental Protocol: Chemical Proteomics Pulldown

  • Probe Synthesis: Synthesize an analogue of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for activity (preliminary SAR may be required).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).

  • Affinity Pulldown:

    • Incubate the biotinylated probe with the cell lysate.

    • As a control, pre-incubate a parallel lysate sample with a high concentration of the original, non-tagged compound before adding the biotinylated probe. This is a competition experiment to ensure binding is specific.

    • Capture the probe and its binding partners using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

  • Protein Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed control are considered specific binders.

Logical Workflow for Target Identification

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Compound 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine KinomeScan Kinome-Wide Profiling (>400 Kinases) Compound->KinomeScan ChemProt Chemical Proteomics (Affinity Pulldown) Compound->ChemProt Hit_List List of Candidate Targets KinomeScan->Hit_List Identifies potential kinase targets ChemProt->Hit_List Identifies binding proteins in lysate ITC Isothermal Titration Calorimetry (ITC) Hit_List->ITC CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Validation Validated Molecular Target ITC->Validation Confirms direct binding and thermodynamics (Kd) CETSA->Validation Confirms target engagement in intact cells

Caption: Workflow for identifying and validating the molecular target.

Validation of Target Engagement

Once candidate targets are identified, it is crucial to confirm direct binding and engagement in a cellular context.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression: Express and purify the candidate kinase target(s) as recombinant proteins.

  • ITC Experiment:

    • Load the purified protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of the compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

  • Data Analysis: The heat released or absorbed upon binding is measured. This data is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Trustworthiness: ITC provides unequivocal proof of a direct physical interaction between the compound and the protein, and the Kd value is a critical measure of potency.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound at various concentrations, alongside a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A successful target engagement will stabilize the protein, leading to a higher melting temperature. This is observed as more soluble protein at higher temperatures in the compound-treated samples compared to the control.

Expertise Insight: CETSA is a powerful assay as it confirms that the compound can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm.

Phase 2: Characterization of Cellular Activity

With a validated target, the next phase is to understand the functional consequences of target inhibition in a cellular setting.

Target Phosphorylation and Downstream Signaling

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat a relevant cell line with the compound at a range of concentrations and for various time points.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates.

    • Also, probe for the total protein levels of these targets as a loading control.

  • Data Analysis: Quantify the band intensities. A dose- and time-dependent decrease in the phospho-protein signal, without a change in the total protein signal, indicates effective target inhibition.

Hypothetical Signaling Pathway Inhibition

Compound 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine Kinase Target Kinase (e.g., mTOR) Compound->Kinase Inhibits pSubstrate Phosphorylated Substrate (p-4E-BP1) Kinase->pSubstrate Phosphorylates Substrate Downstream Substrate (e.g., 4E-BP1) Effect Cellular Effect (e.g., Inhibition of Protein Synthesis) pSubstrate->Effect

Caption: Hypothetical inhibition of a kinase signaling pathway.

Cellular Phenotypic Assays

The ultimate goal is to link target inhibition to a functional cellular outcome, such as inhibition of proliferation, induction of apoptosis, or cell cycle arrest.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability (e.g., CellTiter-Glo® Assay):

    • Plate cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.

    • Add the reagent, which measures cellular ATP levels as an indicator of viability.

    • Measure luminescence and plot the dose-response curve to calculate the IC50 value.

  • Apoptosis (e.g., Annexin V/PI Staining):

    • Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.

    • Stain cells with Annexin V-FITC (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).

    • Analyze the cell populations by flow cytometry.

Data Presentation: Summary of In Vitro Activity

Assay TypeCell LineEndpointResult
Kinase InhibitionTarget Kinase XIC50Value to be determined
Cell ViabilityA549IC50Value to be determined
ApoptosisA549% Apoptotic CellsValue to be determined

Conclusion and Future Directions

References

  • A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. BenchChem.
  • 2,6-Dichloropyridine. Wikipedia. [Link]

  • 2,6-Dichloropyridine-3,5-dicarbonitrile. PMC - NIH. [Link]

  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. ResearchGate. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. PMC - NIH. [Link]

  • 4-(2,6-dichloropyrimidin-4-yl)morpholine. PubChem. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. The Korean Society of Industrial and Engineering Chemistry. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC - NIH. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Neuroprotective Agents. MeSH Trace. [Link]

  • 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ResearchGate. [Link]

Sources

Foundational

biological activity of dichloropyridine morpholine derivatives

An In-Depth Technical Guide to the Biological Activity of Dichloropyridine Morpholine Derivatives Abstract The integration of a dichloropyridine nucleus with a morpholine ring creates a privileged heterocyclic scaffold w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Dichloropyridine Morpholine Derivatives

Abstract

The integration of a dichloropyridine nucleus with a morpholine ring creates a privileged heterocyclic scaffold with significant therapeutic potential. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by dichloropyridine morpholine derivatives, targeting an audience of researchers, scientists, and drug development professionals. We delve into the critical role of this scaffold in medicinal chemistry, detailing its synthesis, characterization, and multifaceted pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The narrative synthesizes mechanistic insights with field-proven experimental protocols, supported by quantitative data, signaling pathway diagrams, and structure-activity relationship (SAR) analysis. This document serves as a foundational resource, explaining the causality behind experimental designs and highlighting the potential of these derivatives as next-generation therapeutic agents.

Chapter 1: The Dichloropyridine Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen- and oxygen-containing rings being particularly prominent in the architecture of numerous therapeutic agents.[1] Their structural diversity and ability to engage in various non-covalent interactions (hydrogen bonding, hydrophobic, and electrostatic interactions) make them ideal pharmacophores for targeting a wide array of biological macromolecules.

Physicochemical Properties of the Morpholine Ring and its Role in Pharmacokinetics

The morpholine moiety is a versatile and highly valued component in drug design.[2] Its inclusion in a molecule often confers advantageous physicochemical properties. The weak basicity of the nitrogen atom and the presence of the oxygen atom improve aqueous solubility and can enhance permeability across the blood-brain barrier.[3] These features contribute to favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles, making morpholine a "privileged" structure for modulating the disposition of a drug within the body.[2][3]

The Pyridine Ring: An Electron-Deficient Core

The pyridine ring, an analog of benzene with one nitrogen atom, is an electron-deficient system. The two chlorine atoms on the dichloropyridine ring act as strong electron-withdrawing groups, further enhancing this property. This electronic nature makes the pyridine core a key player in forming specific interactions with biological targets and renders it susceptible to nucleophilic aromatic substitution, a cornerstone of its synthetic accessibility.

Synergistic Potential of the Combined Dichloropyridine Morpholine Moiety

The combination of the dichloropyridine core and the morpholine ring creates a unique molecular architecture. The morpholine ring can act as a flexible scaffold, correctly positioning other functional groups for optimal interaction with a target protein, while also improving the drug-like properties of the entire molecule.[3] The dichloropyridine component provides a rigid anchor and specific interaction points, crucial for potency and selectivity. This synergistic relationship is the foundation for the diverse biological activities explored in this guide.

Chapter 2: Synthesis and Characterization

Rationale for Synthetic Strategy

The most common and efficient method for synthesizing dichloropyridine morpholine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the dichloropyridine ring makes it highly susceptible to attack by nucleophiles like the secondary amine of morpholine. The reaction is typically facilitated by a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity.

Detailed Experimental Protocol: General Synthesis of 4-(Dichloropyridin-X-yl)morpholine

This protocol describes a generalized procedure for the synthesis of a morpholine-substituted dichloropyridine derivative, adapted from methodologies used for similar dihalopyrimidine compounds.[4]

Materials:

  • Appropriate dichloropyridine isomer (e.g., 2,6-dichloropyridine, 4,6-dichloropyridine) (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF) (as solvent)

  • Ethyl acetate and Hexane (for chromatography)

  • Deionized Water

Procedure:

  • To a solution of morpholine (1.1 eq) in DMF in a 100 mL round-bottom flask, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.

  • Add the dichloropyridine isomer (1.0 eq) to the flask.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Collect the precipitate by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient, to yield the pure dichloropyridine morpholine derivative.

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Mix Morpholine & K2CO3 in DMF B 2. Add Dichloropyridine A->B C 3. Stir at Room Temp (4-6h) B->C D 4. Quench with Ice Water C->D E 5. Isolate Crude Product (Filtration or Extraction) D->E F 6. Column Chromatography E->F G 7. Pure Product F->G

Caption: Workflow for synthesis and purification of dichloropyridine morpholine derivatives.

Spectroscopic Characterization

The identity and purity of synthesized compounds are confirmed using standard spectroscopic techniques.[5][6][7]

  • 1H and 13C NMR: Confirms the molecular structure by showing the chemical shifts and coupling constants of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Chapter 3: Anticancer Activity: Mechanisms and Molecular Targets

Overview of Anticancer Potential

Dichloropyridine morpholine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), colon (SW480, HT-29), and neuroblastoma (SHSY-5Y).[7][8][9][10][11] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of Kinase Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine ring is a known pharmacophore that interacts with the kinase family.[3] Several morpholine-containing derivatives have been identified as potent inhibitors of mTOR, effectively blocking downstream signaling and suppressing tumor growth.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Dichloropyridine Morpholine Derivative Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway to block angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies have shown that potent derivatives can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from replicating. T[9][11]his is often followed by the induction of apoptosis, a clean and controlled mechanism of cell death that avoids inflammation.

[7]#### 3.4 Quantitative Analysis of Cytotoxicity The anticancer potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-TetrahydroquinolineA549 (Lung)0.033
Morpholine-TetrahydroquinolineMCF-7 (Breast)0.087
Pyrimidine-Morpholine HybridSW480 (Colon)5.10
Pyrimidine-Morpholine HybridMCF-7 (Breast)19.60
Morpholine-QuinazolineMCF-7 (Breast)3.15
Morpholine-QuinazolineSHSY-5Y (Neuroblastoma)3.36
Morpholine-Benzimidazole-OxadiazoleHT-29 (Colon)3.103
Morpholine-Benzimidazole-OxadiazoleVEGFR-2 (Enzyme)0.049
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7) *[8] Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve fitting software.

Chapter 4: Anti-inflammatory Properties

The Role of Dichloropyridine Morpholine Derivatives in Modulating Inflammation

Chronic inflammation is a key driver of various diseases. Dichloropyridine morpholine derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.

[4][12]#### 4.2 Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). Excessive NO production contributes to tissue damage. Certain morpholinopyrimidine derivatives have been shown to dramatically reduce the expression of iNOS at both the mRNA and protein levels, thereby suppressing NO production.

[4][12][13]##### 4.2.2 Inhibition of Cyclooxygenase-2 (COX-2) Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory cascade, responsible for producing prostaglandins. Similar to their effect on iNOS, active morpholine derivatives can significantly decrease the expression of COX-2, further contributing to their anti-inflammatory effect.

[4][12]#### 4.3 Signaling Pathway Diagram: LPS-Induced Inflammatory Cascade

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Binds & Activates NFkB NF-κB Signaling TLR4->NFkB iNOS_Gene iNOS Gene NFkB->iNOS_Gene Upregulates COX2_Gene COX-2 Gene NFkB->COX2_Gene Upregulates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation NO Nitric Oxide (NO) iNOS_Protein->NO PGs Prostaglandins COX2_Protein->PGs Inhibitor Dichloropyridine Morpholine Derivative Inhibitor->NFkB Inhibits Pathway

Caption: Inhibition of the LPS-induced inflammatory pathway in macrophages.

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and common method to quantify nitrite concentration in cell culture supernatants, which is an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • Test compounds

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Chapter 5: Antimicrobial and Antifungal Activities

Broad-Spectrum Potential

Various derivatives incorporating the morpholine ring have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. F[14][15][16][17]or example, some morpholine derivatives show high inhibitory action against strains like Enterococcus hirae, Bacillus anthracis, and Pseudomonas orientalis. O[15][17]thers have been found to be active against Mycobacterium smegmatis, an atypical tuberculosis factor.

[14]#### 5.2 Mechanism of Action: Potential Targets The mode of action for the antimicrobial effects can vary. For antifungal activity, a well-established mechanism for morpholine-containing drugs (like the fungicide Tridemorph) is the inhibition of sterol biosynthesis, which is essential for the integrity of the fungal cell membrane. F[18][19]or antibacterial action, mechanisms may include the inhibition of essential enzymes or the disruption of bacterial protein synthesis.

[14]#### 5.3 Quantitative Analysis of Antimicrobial Activity Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity MetricResultReference
Morpholine Derivative (3)Enterococcus speciesMIC3.125 mg/mL
Morpholine Derivative (6)Bacillus anthracisMIC6.25 mg/mL
Morpholine-Triazole (12)M. smegmatisMIC15.6 µg/mL
Dihydropyrazole-MorpholineGram-positive bacteriaGeneralPotent Activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the organism

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

[6]Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth directly in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 105 CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (inoculum with no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Chapter 6: Structure-Activity Relationship (SAR) Insights

Influence of Substitution Patterns on Biological Activity

Structure-Activity Relationship (SAR) studies help elucidate which parts of a molecule are crucial for its biological effects.

  • Substitution on Aromatic Rings: The presence, position, and nature of substituents on aromatic rings attached to the core scaffold significantly impact activity. For example, incorporating trifluoromethyl groups can enhance the potency and selectivity of anticancer derivatives. H[8]alogen atoms like chlorine can enhance binding affinity within target proteins. *[1][10] The Morpholine Ring: The morpholine ring itself is often essential. Its ability to act as a hydrogen bond acceptor and its conformational flexibility are key to its function. *[2][7] Linker Groups: The nature and length of any linker connecting the dichloropyridine morpholine core to other functionalities can fine-tune the compound's ability to fit into a target's binding pocket.

Logical Relationship Diagram: SAR

G cluster_substituents Molecular Substitutions cluster_outcomes Biological Outcomes Core Dichloropyridine Morpholine Core A Halogens (Cl, F) on Phenyl Ring Core->A B Electron-Withdrawing Groups (e.g., CF3) Core->B C Flexible Linkers Core->C X Increased Potency (Lower IC50/MIC) A->X Y Enhanced Target Selectivity A->Y B->X B->Y C->X Z Improved PK/PD Properties C->Z

Caption: Key structure-activity relationships for dichloropyridine morpholine derivatives.

Chapter 7: Conclusion and Future Perspectives

Dichloropyridine morpholine derivatives represent a highly versatile and promising scaffold in modern medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents stems from their unique combination of favorable pharmacokinetic properties conferred by the morpholine ring and potent, specific interactions enabled by the dichloropyridine core. The synthetic accessibility of these compounds allows for extensive structural modifications, providing a rich field for SAR studies and lead optimization.

Future research should focus on several key areas. F[1]irstly, the development of derivatives with enhanced selectivity for specific kinase isoforms or microbial targets will be crucial to minimize off-target effects and improve safety profiles. Secondly, while in vitro data is promising, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and pharmacokinetic behavior of these compounds in complex biological systems. Finally, exploring novel combinations of the dichloropyridine morpholine scaffold with other pharmacophores through molecular hybridization could lead to the discovery of next-generation therapeutics with novel mechanisms of action and superior potency.

References

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Yüksek, H., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research. [Link]

  • Venkatesh, R., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics. [Link]

  • Di Bella, S., et al. (2023). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Sameaa J., E. O., & Sura S., A. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Chemical and Petroleum Engineering. [Link]

  • Wang, C., et al. (2018). Dihydropyrazoles containing morpholine: design, synthesis and bioassay testing as potent antimicrobial agents. RSC Advances. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. [Link]

  • Zare, F., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • An, C., et al. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Zeitschrift für Naturforschung B. [Link]

  • Di Bella, S., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

  • Emami, L., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

  • Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences. [Link]

  • Venkatesh, R., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

Sources

Exploratory

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine Abstract The successful progression of a compound from a promising hit to a viable drug candidate is intrin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

Abstract

The successful progression of a compound from a promising hit to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological outcomes. This guide provides a comprehensive technical overview of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, a heterocyclic compound of interest in medicinal chemistry. We delve into its core structural and physicochemical attributes, offering both theoretical predictions and a detailed exposition of the experimental methodologies required for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development scientists, providing the foundational knowledge necessary to contextualize this molecule within a drug discovery program and to guide strategic decisions in lead optimization and preformulation studies.[1][2]

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of compounds with liabilities that could lead to late-stage attrition.[3] A significant proportion of these failures can be attributed to suboptimal physicochemical properties.[1] Characteristics such as aqueous solubility, lipophilicity, ionization state (pKa), and chemical stability are not mere data points; they are critical determinants of a molecule's journey through complex biological systems.[4] Understanding these properties allows for the rational design of molecules with improved pharmacokinetic profiles and a higher probability of success.[1]

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine incorporates two key structural motifs: a dichloropyridine ring and a morpholine moiety. The dichloropyridine system provides a rigid, aromatic scaffold, while the morpholine group, a common feature in approved drugs, can enhance aqueous solubility and metabolic stability.[5][6] This guide serves as a Senior Application Scientist's perspective on characterizing such a molecule, moving beyond simple data reporting to explain the causality behind experimental choices and the interpretation of the resulting data.

Core Physicochemical Properties

A thorough understanding begins with the fundamental identity and predicted properties of the molecule. These values serve as a baseline for empirical testing and help frame the initial assessment of the compound's drug-like potential.

Molecular Identity and Structure
  • IUPAC Name: 4-[(2,6-dichloro-3-pyridinyl)methyl]morpholine[7]

  • CAS Number: 1428234-56-3[7]

  • Molecular Formula: C₁₀H₁₂Cl₂N₂O[7]

  • 2D Structure:

    
    
    
Summary of Physicochemical Parameters

The following table summarizes key physicochemical properties. It is crucial to note that many of these are computationally predicted values and require experimental verification for definitive characterization. The subsequent sections will detail the standard protocols for this verification.

PropertyPredicted/Calculated ValueExperimental MethodologiesSignificance in Drug Development
Molecular Weight 247.12 g/mol [7]Mass SpectrometryInfluences diffusion and permeability; aligns with Lipinski's guidelines (<500).[4]
LogP (Octanol/Water Partition Coefficient) 2.22[8]Shake-Flask Method, RP-HPLCMeasures lipophilicity; critical for membrane permeability and target binding.[4][9]
Aqueous Solubility Data not availableKinetic & Thermodynamic Solubility AssaysEssential for absorption and achieving therapeutic concentrations.[9]
pKa (Basic) Estimated 6.5 - 7.5Potentiometric Titration, UV-Vis SpectroscopyDetermines the ionization state at physiological pH, impacting solubility and cell penetration.
Topological Polar Surface Area (TPSA) 25.36 Ų[8]CalculationPredicts membrane permeability; values <140 Ų are associated with good oral bioavailability.
Hydrogen Bond Acceptors 3[8]CalculationInfluences solubility and target binding; aligns with Lipinski's guidelines (≤10).[4]
Hydrogen Bond Donors 0[8]CalculationInfluences solubility and target binding; aligns with Lipinski's guidelines (≤5).[4]
Rotatable Bonds 2[8]CalculationAffects conformational flexibility and binding entropy; values ≤10 are favorable.
Chemical Stability Data not availableHPLC-based degradation studiesDetermines shelf-life and potential for degradation in vivo.[9][10]

Experimental Methodologies: A Self-Validating Approach

The transition from computational prediction to empirical data is paramount for scientific integrity. The following protocols are described as self-validating systems, where the experimental design includes controls and checks to ensure data robustness.

Thermodynamic Aqueous Solubility Determination

Causality: Thermodynamic solubility represents the true equilibrium of a compound in a saturated solution. It is the gold standard for assessing a molecule's intrinsic solubility, which directly influences oral absorption and the maximum achievable concentration in vivo. The shake-flask method, though lower in throughput, is the definitive assay.[9]

Protocol: Shake-Flask Method (ICH Guideline Compliant)

  • Preparation: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved material remaining.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time is critical to ensure a true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Crucial Step: Avoid disturbing the solid pellet.

  • Quantification: Prepare a calibration curve using known concentrations of the compound in the same buffer system. Analyze the supernatant sample against the curve using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).

  • Validation: The presence of solid material at the end of the experiment validates that the solution was indeed saturated.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to PBS (pH 7.4) prep2 Ensure solid remains undissolved prep1->prep2 equil Agitate for 24-48 hours at constant temperature prep2->equil sep Centrifuge to pellet solid equil->sep quant1 Collect clear supernatant sep->quant1 quant2 Analyze by HPLC-UV against calibration curve quant1->quant2

Thermodynamic Solubility Workflow
Lipophilicity (LogD) Determination

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. At a specific pH, this is measured as the distribution coefficient, LogD. LogD at pH 7.4 is a critical predictor of a drug's ability to cross cell membranes. The shake-flask method provides a direct measure of this partitioning behavior.

Protocol: Shake-Flask Method for LogD₇.₄

  • System Preparation: Use n-octanol pre-saturated with PBS (pH 7.4) and PBS (pH 7.4) pre-saturated with n-octanol. This pre-saturation is essential to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase (PBS). Add a known volume of this stock to a vial containing a known volume of the lipid phase (n-octanol). A 1:1 volume ratio is common.

  • Partitioning: Shake the vial vigorously for 1-3 hours to facilitate partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Ionization Constant (pKa) Determination

Causality: The morpholine nitrogen in the structure is basic and will be protonated at low pH.[5] The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and neutral forms. This value is critical because the ionization state dramatically affects solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[2]

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a defined analytical environment.

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl), adding small, precise volumes.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the half-equivalence point where half of the base has been neutralized. Specialized software is used to refine the pKa value from the titration data.

G cluster_workflow Physicochemical Profiling Cascade A Compound Synthesis & Purity Confirmation (LC-MS, NMR) B Thermodynamic Solubility (Shake-Flask) A->B C Lipophilicity - LogD at pH 7.4 (Shake-Flask) A->C D Ionization Constant - pKa (Potentiometric Titration) A->D E Chemical Stability (pH, Light, Temp) A->E F Comprehensive Profile for Lead Optimization B->F C->F D->F E->F

Physicochemical Profiling Workflow

Interpretation and Application in Drug Development

The true value of physicochemical data lies in its application. For 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, the predicted data provides a promising starting point.

  • Lipinski's Rule of Five Compliance: The compound meets all of Lipinski's guidelines for oral bioavailability: MW < 500, LogP < 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[4] This suggests a favorable profile for passive diffusion across membranes.

  • Solubility and Lipophilicity Balance: A predicted LogP of 2.22 is often considered a "sweet spot" in drug discovery, balancing sufficient lipophilicity for membrane crossing with a lower risk of issues like high metabolic turnover or off-target toxicity that can plague overly greasy molecules.[4] However, this must be validated experimentally. The morpholine group is expected to confer adequate aqueous solubility, but if experimental solubility is low (<10 µM), formulation strategies or structural modifications would be required.

  • Impact of pKa: With an estimated basic pKa around 7.0, a significant portion of the molecule will be protonated (ionized) in the low pH of the stomach, which would enhance solubility. As it moves to the higher pH of the intestine (pH 6.5-7.5), the fraction of the neutral, more permeable species will increase, facilitating absorption. This pH-dependent behavior is a critical consideration for modeling oral absorption.

Conclusion

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine presents a promising profile based on computational predictions, adhering to established guidelines for drug-like molecules. Its structure suggests a favorable balance of features imparted by the dichloropyridine and morpholine moieties. However, this technical guide underscores the absolute necessity of rigorous experimental verification. The detailed protocols provided for determining solubility, lipophilicity, and pKa represent the foundational experimental work required to build a robust data package for this compound. This empirical data is indispensable for guiding medicinal chemistry efforts, informing formulation development, and ultimately, increasing the probability of advancing a successful drug candidate.

References

  • Di, L. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences CMLS.
  • Mansouri, K. et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Sciflection. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sciflection.
  • Curran, W. V. (2001). PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. Semantic Scholar.
  • Waring, M. J. et al. (2015). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study. WuXi AppTec.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical.
  • National Center for Biotechnology Information. (n.d.). 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine. PubChem.
  • Wikipedia. (n.d.). Morpholine. Wikipedia.
  • Kozlov, N. S. et al. (2013). Morpholines. Synthesis and Biological Activity.
  • ChemScene. (n.d.). 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine. ChemScene.

Sources

Foundational

discovery and synthesis of novel morpholine compounds

From Synthetic Methodology to Pharmacological Application[1][2] Executive Summary: The Pharmacophore Advantage In modern medicinal chemistry, the morpholine ring is not merely a structural spacer; it is a functional tool...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Methodology to Pharmacological Application[1][2]

Executive Summary: The Pharmacophore Advantage

In modern medicinal chemistry, the morpholine ring is not merely a structural spacer; it is a functional tool for physicochemical tuning.[1][2][3] Unlike its carbon analog (cyclohexane) or nitrogen analog (piperidine), morpholine introduces a unique "Oxygen Effect" that critically modulates drug-like properties.

Key Pharmacological Drivers:

  • Basicity Modulation: The inductive effect of the ether oxygen reduces the pKa of the distal nitrogen to approximately 8.3 (compared to ~11.0 for piperidine). This ensures that at physiological pH (7.4), a significant fraction of the molecule remains uncharged, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.

  • Metabolic Stability: The ether oxygen acts as a metabolic handle, altering the electron density and often blocking oxidative metabolism at the 2- and 6-positions, extending half-life (

    
    ).
    
  • Solubility: The oxygen atom serves as a hydrogen bond acceptor, improving aqueous solubility without the penalty of excessive polarity.

Strategic Synthetic Design

The synthesis of morpholine derivatives generally falls into two categories: N-functionalization of the intact ring (attaching the scaffold) and De Novo Construction (building the ring with specific stereochemistry).

2.1 Pathway Analysis: Retrosynthetic Logic

The following diagram illustrates the three primary disconnection strategies for accessing complex morpholine architectures.

MorpholineRetrosynthesis Target Target: C-Substituted Morpholine Strat1 Strategy A: Double Alkylation (Traditional) Target->Strat1 Strat2 Strategy B: Cyclization of Amino Alcohols (Modern) Target->Strat2 Strat3 Strategy C: Metal-Catalyzed Carboamination Target->Strat3 Prec1 Primary Amine + Bis(2-haloethyl)ether Strat1->Prec1 Prec2 Chiral Amino Alcohol + Epoxide/Vicinal Dihalide Strat2->Prec2 Prec3 Allyl Amines + Aryl Halides (Pd Cat.) Strat3->Prec3

Figure 1: Retrosynthetic analysis showing the evolution from traditional dialkylation to stereocontrolled metal-catalyzed assembly.

Detailed Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of trust . The following protocols represent the current "Gold Standard" for N-arylation and a cutting-edge (2024) Green Synthesis method for ring construction.

Protocol A: The "Workhorse" – Buchwald-Hartwig N-Arylation

This protocol is optimized for coupling morpholine to electron-rich aryl chlorides, a historically difficult transformation.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Critical Parameter: The use of XPhos (biaryl phosphine ligand) prevents formation of the inactive palladium dimer and promotes reductive elimination via steric bulk.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1.5 mol%)

  • Ligand: XPhos (3.0 mol%)

  • Base: NaOtBu (1.4 equiv) — Must be stored in glovebox; moisture sensitivity kills this reaction.

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3 and XPhos. Add 1 mL of toluene and stir at RT for 5 minutes. Visual Check: Solution should turn from dark purple to a deep orange/brown, indicating active catalyst formation.

  • Reagent Addition: Add the aryl chloride, morpholine, and NaOtBu. Rinse with remaining toluene (Concentration ~0.2 M).

  • Thermal Activation: Seal the vial and heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by UPLC-MS. Checkpoint: Look for the disappearance of the aryl chloride peak. If conversion stalls at <50%, add a second portion of Pd/Ligand.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc gradient).

Protocol B: The "Architect" – Green Synthesis via Ethylene Sulfate (2024 Methodology)

A breakthrough method utilizing ethylene sulfate for the selective monoalkylation of amino alcohols, avoiding toxic chloroacetyl chloride.[4]

Materials:

  • Chiral 1,2-Amino Alcohol (1.0 equiv)

  • Ethylene Sulfate (1.0 equiv)

  • Base: tBuOK (2.5 equiv)

  • Solvent: t-Amyl Alcohol or THF

Step-by-Step Workflow:

  • Monoalkylation: Dissolve amino alcohol in THF (0.5 M). Add ethylene sulfate at 0°C. Warm to RT and stir for 4 hours.

    • Mechanism:[1][5][6] S_N2 attack of the amine on the sulfate opens the ring, forming a zwitterionic intermediate.

  • Cyclization: Add tBuOK (solid) in one portion. Heat to 60°C for 2 hours.

    • Self-Validating Step: The reaction mixture will become thick/slurry as potassium sulfate precipitates. This is a visual indicator of successful cyclization.

  • Isolation: Filter off the solid salts. The filtrate contains the pure morpholine. Often requires no chromatography—just concentration and HCl salt formation.

Mechanistic Visualization: Buchwald-Hartwig Cycle

Understanding the catalytic cycle is essential for troubleshooting failed couplings.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + Morpholine Deprot Deprotonation (Base) AmineCoord->Deprot - HCl (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle of Pd-catalyzed N-arylation. The rate-determining step is often oxidative addition for aryl chlorides.

Data Summary: Substituent Effects on Physicochemical Properties

The following table highlights how morpholine substitution compares to other heterocycles in a standard drug scaffold (e.g., Gefitinib analog).

HeterocyclepKa (Conj. Acid)LogP (Lipophilicity)Metabolic Stability (Microsomal t1/2)Solubility (pH 7.4)
Morpholine 8.3 1.2 High (>60 min) High
Piperidine11.01.8Moderate (30 min)Low
Piperazine9.81.1Low (N-oxidation)High
Pyrrolidine11.31.5ModerateModerate

Data Interpretation: Morpholine offers the optimal balance. It is less basic than piperidine (reducing lysosomal trapping) and more metabolically stable than piperazine (no secondary amine to oxidize).

Case Study: Gefitinib (Iressa)

Target: Epidermal Growth Factor Receptor (EGFR). Role of Morpholine: In Gefitinib, the morpholine ring is attached to the propoxy side chain.

  • Solubility: It solubilizes the highly lipophilic quinazoline core.

  • Binding: The ether oxygen protrudes into the solvent front of the ATP binding pocket, interacting with water networks rather than direct protein residues, which maintains high affinity while improving pharmacokinetics.

Synthesis Insight: The industrial route typically employs the N-alkylation of morpholine with a 3-chloropropyl-quinazoline intermediate. However, modern process chemistry has shifted toward Buchwald-Hartwig coupling (Protocol A) for similar analogs to avoid genotoxic alkyl halide impurities.

References
  • Pharmacophore Properties: Kourounakis, A. P., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[7] ChemMedChem, 2020.[7] Link[7]

  • Green Synthesis (Ethylene Sulfate): Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[4][8] Journal of the American Chemical Society, 2024.[4][8][9] Link

  • Buchwald Protocol: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Amines." Journal of Organic Chemistry, 2010 (Reference for ligand design principles). Link

  • Pd-Catalyzed Carboamination: Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters, 2010. Link

  • Metabolic Stability: "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 2019. Link

Sources

Exploratory

structure-activity relationship of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) and synthetic utility of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine . This molecule is treated here not merely...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) and synthetic utility of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine . This molecule is treated here not merely as a standalone agent, but as a high-value privileged scaffold used extensively in the discovery of kinase inhibitors (e.g., PI3K, mTOR) and GPCR antagonists (e.g., P2X7).

Executive Summary

In modern drug discovery, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (CAS: 1015844-22-0) represents a strategic "linchpin" intermediate. Its value lies in its trifunctional nature :

  • The Morpholine Tail: Enhances aqueous solubility and metabolic stability, often acting as a solvent-exposed binding motif.

  • The Pyridine Core: A bioisostere for phenyl rings that lowers lipophilicity (LogP) and reduces CYP450 inhibition liability.

  • The Dichloro-Handles (C2 & C6): Electrophilic sites primed for regioselective Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, enabling rapid library generation.

This guide details the SAR logic for elaborating this core into bioactive candidates, specifically targeting kinase signaling pathways.[1]

Chemical Architecture & SAR Zones

To understand the activity profile, we must deconstruct the molecule into three distinct zones of interaction.

ZoneComponentSAR FunctionChemical Reactivity
Zone A Morpholine Ring Solubility & PK: Modulates pKa (~8.3) and LogD. Acts as a hydrogen bond acceptor in the solvent channel of enzymes.Stable under standard coupling conditions.
Zone B Methylene Linker Conformational Spacer: Decouples the electronic effects of the morpholine from the pyridine ring; allows rotational freedom.Benzylic oxidation risk (metabolic hotspot); can be gem-dimethylated to freeze conformation.
Zone C 2,6-Dichloropyridine The Warhead Carrier: The electrophilic core. The nitrogen atom activates C2 and C6 for substitution.C6 is kinetically favored for SNAr; C2 is sterically hindered by the C3-substituent but accessible via catalysis.
Visualization: The SAR Interaction Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 2,6-Dichloropyridine Core Cl_6 C6-Chlorine (Primary S_NAr Site) Core->Cl_6 Position 6 Cl_2 C2-Chlorine (Secondary Coupling Site) Core->Cl_2 Position 2 Morph Morpholine Tail (Solubility/H-Bonding) Linker Methylene Linker (Spacer) Morph->Linker Attached via N Linker->Core Attached at C3

Figure 1: Deconstruction of the scaffold into functional reactive zones for SAR exploration.

Structure-Activity Relationship (SAR) Mechanics

The "Activity" of this molecule is defined by its ability to be transformed into potent inhibitors. The SAR is governed by the Regioselectivity of Substitution .

The "First Displacement" (C6 Selectivity)

In SNAr reactions, the position para to the methylene-morpholine group (C6) is generally more reactive than the position ortho (C2).

  • Mechanism: The C3-substituent exerts a steric clash on the C2 position, hindering nucleophilic attack. The C6 position is sterically unencumbered.

  • SAR Implication: This allows researchers to install a "Tail" moiety at C6 first (e.g., a solubilizing group or a secondary binding element) while preserving the C2-chlorine for the critical "Hinge Binding" motif later.

The "Second Displacement" (C2 Criticality)

The C2 position is often reserved for the primary pharmacophore —usually an aryl amine, pyrazole, or aminopyrimidine that mimics ATP adenine binding in kinases.

  • Causality: Once the C6 chlorine is displaced (reducing the electron deficiency of the ring), the C2 chlorine becomes deactivated toward SNAr. Therefore, the second step often requires Buchwald-Hartwig Pd-catalysis rather than simple heating.

The Morpholine Effect

Replacing the morpholine with other amines dramatically shifts the SAR:

  • Piperazine: Increases basicity; introduces a secondary amine for further derivatization (e.g., acylation).

  • Piperidine: Increases lipophilicity (LogP); loses the H-bond acceptor capability of the morpholine oxygen.

  • Activity Cliff: In PI3K inhibitors, the morpholine oxygen often forms a water-mediated hydrogen bond with the kinase backbone. Removal (e.g., switching to piperidine) frequently results in a loss of potency.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine from 2,6-dichloropyridine-3-carbaldehyde.

Methodology (Reductive Amination):

  • Reagents: 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq), Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane), Acetic Acid (cat.).

  • Procedure:

    • Dissolve aldehyde in DCE. Add morpholine and catalytic acetic acid. Stir for 30 min to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours.

    • Quench: Sat. NaHCO3. Extract with DCM.[2]

  • Validation:

    • LC-MS: Look for [M+H]+ = 247.0/249.0 (characteristic dichloro pattern).

    • 1H NMR: Diagnostic singlet for the methylene bridge at ~3.5–3.6 ppm.

Regioselective Functionalization (The "Activity" Step)

Objective: Install a nucleophile selectively at the C6 position to create a library precursor.

Methodology (SNAr Displacement):

  • Reagents: Scaffold (1.0 eq), Nucleophile (e.g., 4-amino-tetrahydropyran, 1.1 eq), DIPEA (2.0 eq), DMSO or NMP.

  • Procedure:

    • Dissolve scaffold in DMSO (0.5 M).

    • Add base and nucleophile.

    • Heat to 80–100°C. Monitor by LC-MS.

    • Note: If C2 substitution is observed (bis-substitution), lower temperature and control stoichiometry.

  • Yield Expectation: 60–80% of the C6-substituted product.

Biological Application: Kinase Inhibition Pathway

This scaffold is structurally homologous to the core of PQR530 , a dual PI3K/mTOR inhibitor. The diagram below details how the scaffold interferes with the PI3K/Akt/mTOR signaling cascade.

Signaling_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) *Target of Scaffold* RTK->PI3K Activation PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 Catalysis Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1/2 *Target of Scaffold* Akt->mTOR Phosphorylation CellResponse Cell Proliferation & Survival mTOR->CellResponse Signaling Scaffold Morpholine-Pyridine Inhibitor Scaffold->PI3K Inhibits Scaffold->mTOR Inhibits

Figure 2: Mechanism of Action. The scaffold derivatives block the ATP-binding site of PI3K and mTOR, arresting downstream Akt signaling.

Data Summary: Substituent Effects

The following table summarizes the impact of modifying the C3-morpholine moiety on biological parameters, based on analogous pyridine-based kinase inhibitors.

Substituent at C3-MethylLogP (Lipophilicity)Solubility (pH 7.4)Metabolic Stability (HLM)Kinase Potency Risk
Morpholine (Parent) Moderate (Ideal) High High Baseline (Good)
PiperidineHigh (Poor)LowModerateLoss of H-bond (Potency Drop)
Piperazine (N-Me)LowVery HighLow (N-dealkylation)Good (Solvent Channel)
ThiomorpholineHighLowModerate (S-oxidation)Variable
PyrrolidineModerateModerateModerateSteric reduction (Potency Drop)

References

  • Beaufils, F., et al. (2017). Structure-Activity Relationship of Pyridine and Triazine-Based PI3K/mTOR Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for morpholine-pyridine scaffolds in kinase inhibition).
  • Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Uni.lu. (2025). 4-(2,6-dichloropyrimidin-4-yl)morpholine - PubChemLite Record. Retrieved from [Link]

  • Fish, P. V., et al. (2008).[4] Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and application of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine , a critical heterocyclic building block in medicinal chemistry. Chemical Identit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Core Data[1][2][3]

This compound is a 2,6-dichloropyridine derivative functionalized at the 3-position with a morpholinomethyl group. It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors where the 2,6-dichloropyridine core acts as a scaffold for nucleophilic aromatic substitution (


) or cross-coupling reactions.
Property Data
Common Name 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine
IUPAC Name 4-[(2,6-dichloropyridin-3-yl)methyl]morpholine
Alternative Names 2,6-Dichloro-3-(morpholinomethyl)pyridine; 3-(Morpholinomethyl)-2,6-dichloropyridine
CAS Number Not Widely Listed (See Note 1)
PubChem CID
Molecular Formula

Molecular Weight 247.12 g/mol
SMILES Clc1nc(Cl)c(CN2CCOCC2)cc1
Related CAS 1015844-22-0 (4-yl isomer); 55304-73-9 (Aldehyde precursor)

Note 1: While the specific CAS for the 3-yl isomer is not widely indexed in public commercial catalogs compared to its 4-yl isomer (CAS 1015844-22-0), the compound is a known entity in patent literature for kinase inhibitor synthesis. Researchers should rely on the PubChem CID 74890133 for structural verification.

Synthesis Protocols

The synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is typically achieved via two primary routes: Reductive Amination (preferred for mild conditions) or Nucleophilic Substitution (preferred for scale-up if the halide is available).

Route A: Reductive Amination (Recommended)

This method utilizes 2,6-dichloropyridine-3-carbaldehyde (CAS 55304-73-9) and morpholine. It avoids the use of potent lachrymators like benzylic halides.

Reagents:

  • Substrate: 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq)

  • Amine: Morpholine (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic acid (catalytic, optional)

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 2,6-dichloropyridine-3-carbaldehyde in DCE (0.1 M concentration).

  • Add morpholine (1.1 eq) and stir at room temperature for 30–60 minutes to allow pre-complexation/imine formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Target

    
    ).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

Route B: Nucleophilic Substitution ( )

This method uses 2,6-dichloro-3-(chloromethyl)pyridine (CAS 41789-37-1) and morpholine.

Reagents:

  • Substrate: 2,6-Dichloro-3-(chloromethyl)pyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2–1.5 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Dissolve 2,6-dichloro-3-(chloromethyl)pyridine in

    
    .
    
  • Add

    
     (2.0 eq) followed by morpholine (1.2 eq).
    
  • Heat the mixture to 60°C for 2–4 hours.

  • Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

  • Partition residue between Ethyl Acetate and Water. Proceed with standard workup.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for both synthesis routes and the subsequent purification decision matrix.

SynthesisWorkflow Aldehyde Start: 2,6-Dichloropyridine- 3-carbaldehyde (CAS 55304-73-9) RouteA Route A: Reductive Amination NaBH(OAc)3, DCE, RT Aldehyde->RouteA Chloride Start: 2,6-Dichloro-3- (chloromethyl)pyridine (CAS 41789-37-1) RouteB Route B: Nucleophilic Substitution K2CO3, MeCN, 60°C Chloride->RouteB Morpholine Reagent: Morpholine Morpholine->RouteA Morpholine->RouteB Crude Crude Intermediate (Target m/z 247.1) RouteA->Crude RouteB->Crude QC QC Check (LC-MS/NMR) Crude->QC Flash Purification: Flash Chromatography (DCM/MeOH) QC->Flash Purity < 95% Recryst Purification: Recrystallization (Hexane/EtOAc) QC->Recryst Solid/Crystalline Final Final Product: 4-[(2,6-Dichloropyridin-3-yl) methyl]morpholine QC->Final Purity > 98% Flash->Final Recryst->Final

Caption: Synthesis pathways for 4-[(2,6-Dichloropyridin-3-yl)methyl]morpholine via reductive amination or substitution.

Characterization & Quality Control

To ensure scientific integrity, the isolated product must be validated using the following parameters.

Technique Expected Signal / Observation Interpretation

NMR (400 MHz,

)

7.6–7.8 (d, 1H), 7.2–7.3 (d, 1H)
Pyridine ring protons (coupling indicates 2,6-dichloro substitution pattern).

3.5–3.6 (s, 2H)
Benzylic

linking pyridine and morpholine.

3.6–3.7 (m, 4H), 2.4–2.5 (m, 4H)
Morpholine ring protons (

and

).
LC-MS (ESI+)

(

)
Base peak. Look for characteristic

isotope pattern (

,

,

in 9:6:1 ratio).
Appearance White to off-white solid or pale yellow oilDepends on purity and crystallization solvent.

Applications in Drug Discovery

This compound is a strategic scaffold in Fragment-Based Drug Discovery (FBDD). The 2,6-dichloropyridine core is highly electrophilic at the 2- and 6-positions, allowing for sequential functionalization.

  • Kinase Inhibition : The 2,6-dichloropyridine motif is a bioisostere for the 2,6-dichlorophenyl group found in MET and ALK inhibitors (e.g., Crizotinib analogs). The pyridine nitrogen provides an additional hydrogen bond acceptor, potentially altering solubility and potency.

  • Library Synthesis :

    • Step 1 :

      
       at C-2 with an aniline or phenol.
      
    • Step 2 : Suzuki-Miyaura coupling or second

      
       at C-6.
      
    • Result : Rapid generation of 2,3,6-trisubstituted pyridine libraries.

Safety & Handling

  • Hazard Class : Pyridine derivatives are often skin and eye irritants . 2,6-Dichloropyridine precursors are toxic if swallowed (H301) and skin sensitizers (H317).

  • Precursors : 2,6-Dichloropyridine-3-carbaldehyde is an irritant. 2,6-Dichloro-3-(chloromethyl)pyridine is a lachrymator and alkylating agent; handle exclusively in a fume hood.

  • Storage : Store under inert atmosphere (

    
    ) at 2–8°C. Amine intermediates can darken upon oxidation.
    

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 74890133, 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine. Retrieved from [Link]

  • U.S. Patent 5,849,768. Pyridine derivatives and their use as pharmaceuticals (Reference for 2,6-dichloro-3-pyridylmethyl chloride synthesis).

Protocols & Analytical Methods

Method

Technical Application Note: In Vitro Profiling of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

Subtitle: Fragment-Based Screening and Quality Qualification for ALK/c-Met Inhibitor Precursors Part 1: Strategic Overview & Scientific Rationale The Compound in Context 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (C...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Fragment-Based Screening and Quality Qualification for ALK/c-Met Inhibitor Precursors

Part 1: Strategic Overview & Scientific Rationale

The Compound in Context

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (CAS: 809265-72-1, hereafter referred to as DCPM ) is a critical pharmacophore and synthetic intermediate.[1][2] While often categorized solely as a building block for the ALK/c-Met inhibitor Crizotinib (PF-02341066), DCPM represents a "privileged scaffold" in medicinal chemistry.

As a Senior Application Scientist, I advise treating DCPM not merely as a reagent, but as a Fragment-Based Drug Discovery (FBDD) candidate. Its structure combines two essential features:

  • The Dichloropyridine Core: A halogenated heteroaromatic ring capable of

    
    -stacking and halogen bonding within kinase ATP-binding pockets.
    
  • The Morpholine Tail: A solubilizing moiety that modulates pKa (~8.[1]3) and improves metabolic stability and blood-brain barrier (BBB) permeability.

Scope of Application

This guide addresses two distinct needs in the drug development pipeline:

  • Fragment Screening: Evaluating DCPM as a low-affinity binder to novel kinase targets (c-Met, ROS1, ALK) using biophysical assays.

  • Impurity Qualification: Establishing the toxicological profile of DCPM to define safety limits for residual levels in final pharmaceutical ingredients (APIs).

Part 2: Biophysical Characterization (Fragment Screening)

Rationale: Why Surface Plasmon Resonance (SPR)?

DCPM is a low-molecular-weight (MW ~247 Da) fragment. Standard biochemical IC50 assays often fail to detect its weak binding (Kd in high


M to mM range) due to sensitivity limits. Surface Plasmon Resonance (SPR)  is the gold standard here because it measures mass changes directly, independent of enzymatic turnover.
Protocol: SPR Binding Assay (Biacore/Sierra Systems)

Objective: Determine the dissociation constant (


) of DCPM against the c-Met Kinase Domain.
Materials:
  • Ligand: Recombinant Human c-Met Kinase Domain (His-tagged).

  • Analyte: DCPM (High purity >98%).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO. Note: DMSO concentration must be matched exactly in analyte samples to prevent bulk refractive index errors.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-capture).

Step-by-Step Workflow:
  • Surface Preparation (Capture Method):

    • Why Capture? Covalent coupling (Amine) might occlude the ATP pocket. NTA-Ni capture of His-c-Met ensures orientation.

    • Inject Ni²⁺ solution (0.5 mM) for 60s.

    • Inject c-Met protein (10

      
      g/mL) to achieve a density of ~2000 RU (Response Units). High density is required for small fragments.
      
  • Analyte Preparation (DCPM):

    • Prepare a 100 mM stock of DCPM in 100% DMSO.

    • Dilute into Running Buffer to generate a concentration series: 0, 15.6, 31.2, 62.5, 125, 250, 500

      
      M.
      
    • Critical Step: Perform a "Solvent Correction" cycle to compensate for DMSO mismatches between 1.9% and 2.1%.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min (Minimizes mass transport limitations).
      
    • Contact Time: 60s (Association).

    • Dissociation Time: 120s.

    • Regeneration: 350 mM EDTA (strips Ni/Protein complex) or mild acid (Glycine pH 9.5) if using covalent attachment.

  • Data Analysis:

    • Reference subtract (Flow Cell 2 - Flow Cell 1).

    • Fit data to a Steady-State Affinity (1:1) model. Kinetic fitting (ka/kd) is often unreliable for fast-on/fast-off fragments.

Visualization: Fragment Screening Workflow

FragmentScreening DCPM DCPM (Analyte) MW: 247 Da SPR SPR Analysis (Biacore) DCPM->SPR Inject 15-500 µM Target c-Met Kinase (Ligand) Target->SPR Immobilize Binding Binding Detected? (Fast On/Off) SPR->Binding Hit Validated Fragment Hit Binding->Hit Yes (Steady State Fit) NoBind Non-Binder Binding->NoBind No Response

Caption: Logical flow for validating DCPM as a kinase binder using SPR. Note the requirement for high-concentration injection due to low affinity.

Part 3: ADME & Physicochemical Profiling

Rationale: The "Morpholine Effect"

The morpholine ring is often added to lipophilic drugs to improve water solubility. When characterizing DCPM, you are essentially validating this property. We use the PAMPA (Parallel Artificial Membrane Permeability Assay) to measure passive diffusion.

Protocol: PAMPA-BBB (Blood-Brain Barrier)

Objective: Assess if DCPM can cross the BBB (crucial for CNS-targeted kinase inhibitors).

Experimental Setup:
ParameterSetting/Reagent
Donor Plate 96-well filter plate (0.45

m PVDF)
Acceptor Plate 96-well PTFE plate
Membrane Lipid Porcine Polar Brain Lipid extract (20 mg/mL in dodecane)
Donor Buffer PBS (pH 7.4)
Incubation 18 hours @ 25°C (Humidity chamber)
Procedure:
  • Membrane Coating: Carefully pipette 4

    
    L of Lipid/Dodecane solution onto the filter of the donor plate. Allow 5 mins for evaporation/impregnation.
    
  • Donor Loading: Add 150

    
    L of DCPM (10 
    
    
    
    M in PBS) to the donor wells.
  • Acceptor Loading: Add 300

    
    L of PBS to the acceptor wells.
    
  • Sandwich & Incubate: Place donor plate on top of acceptor plate. Seal to prevent evaporation. Incubate for 18 hours.

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS (MRM mode for DCPM parent mass).

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    are volumes,
    
    
    is filter area,
    
    
    is time.

Interpretation:

  • 
     cm/s: High Permeability (CNS penetrant).
    
  • 
     cm/s: Low Permeability.
    

Part 4: Safety & Impurity Qualification

Rationale: Cytotoxicity Profiling

As an intermediate, DCPM may be present as a trace impurity in final drug products. It is mandatory to establish its


 in mammalian cells to determine the Permitted Daily Exposure (PDE)  limits.
Protocol: MTT Cell Viability Assay

Objective: Determine the cytotoxic potential of DCPM in HepG2 (Liver) and HEK293 (Kidney) cells.

Workflow:
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Dissolve DCPM in DMSO.

    • Treat cells with serial dilutions: 0.1, 1, 10, 50, 100

      
      M.
      
    • Control: 0.5% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: 48 hours @ 37°C, 5% CO₂.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL). Incubate 4h.
      
    • Aspirate media. Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Readout: Measure Absorbance at 570 nm.

Data Presentation: Expected Toxicity Profile
CompoundCell LineIC50 (

M)
Classification
DCPM HepG2> 100Low Toxicity
DCPM HEK293> 100Low Toxicity
Doxorubicin HepG20.5High Toxicity (Control)

Note: Morpholine-pyridine fragments generally exhibit low cytotoxicity compared to the full kinase inhibitor, but this must be empirically verified.

Part 5: Synthetic Pathway Context (Graphviz)

Understanding where DCPM fits helps in designing carry-over assays.

SynthesisPath Start 2,6-Dichloropyridine Step1 Lithiation / Formylation Start->Step1 Aldehyde 2,6-Dichloro-3- pyridinecarboxaldehyde Step1->Aldehyde Step2 Reductive Amination (Morpholine) Aldehyde->Step2 DCPM DCPM (The Analyte) Step2->DCPM Coupling Suzuki Coupling (Boronic Acid) DCPM->Coupling Crizotinib Crizotinib / Inhibitor Coupling->Crizotinib

Caption: Synthesis pathway showing DCPM as the stable intermediate prior to the Suzuki coupling step in Crizotinib manufacturing.

Part 6: References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase 3 inhibitor." Journal of Medicinal Chemistry. (Contextualizing the pyridine-morpholine scaffold).

  • Richardson, P. L. (2013). "Microscale Synthesis of the Crizotinib Intermediate 2,6-Dichloro-3-(morpholinomethyl)pyridine." World Journal of Chemical Education.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. (Protocol grounding for SPR screening).

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology. (Standardization for PAMPA assays).

  • Pfizer Inc. (2011). "Xalkori (Crizotinib) Prescribing Information & Chemistry Review." FDA Access Data. (Confirming DCPM as key intermediate).

Sources

Application

Application Note: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (DCPM) in Kinase Inhibitor Discovery

This Application Note is structured to guide researchers in utilizing 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (hereafter referred to as DCPM ) as a foundational scaffold in the discovery and optimization of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (hereafter referred to as DCPM ) as a foundational scaffold in the discovery and optimization of kinase inhibitors.[1]

Based on current medicinal chemistry literature, DCPM is not a final clinical drug but a high-value Privileged Scaffold/Intermediate . It serves as a core building block for generating libraries of Type I and Type II kinase inhibitors, particularly targeting PI3K, mTOR, MET, and ALK pathways, where the aminopyridine-morpholine motif is a recurrent pharmacophore.[1]

[1]

Executive Summary

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (DCPM) represents a versatile "lead-like" fragment used in Fragment-Based Drug Discovery (FBDD).[1] Its structure combines three critical design elements:

  • 2,6-Dichloropyridine Core: An electron-deficient heteroaromatic ring susceptible to Regioselective Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid attachment of hinge-binding motifs.[1]

  • Morpholine Moiety: A solubilizing group that often targets the solvent-exposed region of the kinase ATP-binding pocket, improving pharmacokinetic (PK) properties.[1]

  • Methylene Bridge: Provides rotational freedom, allowing the morpholine to adopt optimal orientations within the binding cleft.

This guide details the protocols for derivatizing DCPM into potent kinase inhibitors and profiling the resulting libraries.

Scientific Rationale & Mechanism

The "Privileged Structure" Hypothesis

Kinase inhibitors frequently utilize a heteroaromatic core to scaffold the hydrogen bond donor/acceptor pairs required for ATP-hinge binding.[1] The 2,6-dichloropyridine core of DCPM is a "privileged structure" because it allows for sequential functionalization:

  • C6-Position (First Displacement): The chlorine at the 6-position is typically more reactive toward nucleophiles (amines/anilines) due to sterics and electronics.[1] This position is ideal for introducing the Hinge Binder (e.g., an aminopyrazole or aniline).

  • C2-Position (Second Displacement): The remaining chlorine can be displaced to introduce "Tail" groups that access the back-pocket (hydrophobic region) or to fine-tune selectivity.[1]

Signaling Pathway Context

Inhibitors derived from pyridine-morpholine scaffolds often target:

  • PI3K/mTOR Pathway: The morpholine oxygen acts as a hydrogen bond acceptor for the solvent interface residues (e.g., Val851 in PI3K

    
    ).
    
  • MET/ALK Receptor Tyrosine Kinases: The pyridine nitrogen can interact with the gatekeeper residues or water networks.

Kinase_Inhibitor_Design cluster_0 Library Generation Workflow Scaffold DCPM Scaffold (2,6-Dichloro Core) Step1 S_NAr Reaction 1 (C6-Displacement) Scaffold->Step1 + Aryl Amine Intermediate Monochloro Intermediate (Hinge Binder Attached) Step1->Intermediate Step2 S_NAr / Suzuki Coupling (C2-Functionalization) Intermediate->Step2 + R-Group Lead Lead Candidate (High Affinity Inhibitor) Step2->Lead Target1 PI3K/mTOR (Solvent Interaction) Lead->Target1 Target2 MET/ALK (Gatekeeper Interaction) Lead->Target2

Figure 1: Workflow for transforming the DCPM scaffold into potent kinase inhibitors via sequential substitution.

Experimental Protocols

Protocol A: Regioselective Synthesis of Kinase Inhibitor Libraries

Objective: To synthesize a library of 10-20 analogs by displacing the C6-chlorine with various hinge-binding amines.

Materials:

  • Scaffold: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (DCPM).[1][2]

  • Nucleophiles (Hinge Binders): 4-aminopyrazole, 3-aminopyridine, various substituted anilines.[1]

  • Base: Diisopropylethylamine (DIPEA) or Cs2CO3.[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane.[1]

  • Catalyst (Optional): Pd2(dba)3 / Xantphos (for Buchwald-Hartwig couplings if SNAr is sluggish).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve DCPM (1.0 eq, 0.2 mmol) in anhydrous NMP (2 mL) in a microwave-compatible vial.

  • Addition: Add the selected amine nucleophile (1.1 eq) and DIPEA (2.5 eq).

  • Reaction (Thermal): Heat the mixture to 120°C for 4-16 hours . Monitor by LC-MS for the formation of the mono-substituted product (M+Nucleophile-Cl).[1]

    • Note: The C6-Cl is generally displaced first.[1] If C2/C6 mixtures form, lower the temperature to 80°C or switch to Pd-catalyzed conditions.[1]

  • Reaction (Microwave - Alternative): Irradiate at 150°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO4.

  • Purification: Isolate the major regioisomer via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (NOESY can confirm regioselectivity).

Protocol B: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Objective: To evaluate the inhibitory potency (IC50) of the synthesized DCPM-derivatives against a panel of kinases (e.g., PI3K, ALK).

Materials:

  • Kinase Enzyme: Recombinant PI3K

    
     or ALK (SignalChem).[1]
    
  • Substrate: PIP2:PS lipid vesicles (for PI3K) or Poly(Glu,Tyr) (for ALK).[1]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Plate: 384-well white, low-volume plates.[1]

Workflow:

  • Compound Preparation: Prepare 10 mM stocks of DCPM derivatives in 100% DMSO. Perform 3-fold serial dilutions (10 points) starting at 10

    
    M.
    
  • Enzyme Reaction:

    • Add 2

      
      L of Kinase/Buffer mix to wells.
      
    • Add 50 nL of Compound (using acoustic dispenser or pin tool).[1] Incubate 10 min at RT.

    • Add 2

      
      L of ATP/Substrate mix to initiate reaction.
      
  • Incubation: Incubate at RT for 60 minutes (time depends on kinase linearity).

  • Detection:

    • Add 4

      
      L of ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Add 8

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Data Analysis: Measure luminescence using a plate reader (e.g., EnVision). Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine IC50.

Data Presentation & Analysis

Expected Results

The DCPM scaffold itself (unmodified) is expected to show negligible kinase inhibitory activity (IC50 > 100


M) because it lacks the hydrogen bond donor required to bind the kinase hinge region.[1] It serves as a negative control  or starting block .

Table 1: Representative SAR Data Structure for DCPM Derivatives

Compound IDR-Group (C6 Position)Target KinaseIC50 (nM)Ligand Efficiency (LE)
DCPM (Parent) -ClPI3K

>100,000N/A
DCPM-001 4-AminopyrazolePI3K

4500.35
DCPM-002 3-AminopyridinePI3K

1,2000.28
DCPM-003 2-AminopyrimidinePI3K

850.42

Interpretation: The dramatic increase in potency from DCPM to DCPM-003 validates the scaffold's utility.[1] The morpholine group likely maintains solubility and solvent interactions, while the new R-group drives affinity.

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity (Mixture of C2 and C6 substitution).

    • Solution: Lower the reaction temperature. Use a bulkier base (e.g., t-BuOK) or switch to a palladium catalyst with a specific ligand (e.g., BrettPhos) that favors the more electronically activated position.[1]

  • Issue: Low Solubility of Library Members.

    • Solution: The morpholine is already a solubilizing group. If solubility remains poor, convert the morpholine to a N-methyl piperazine or add a polar tail to the C2 position in a second step.

  • Issue: False Positives in Assay.

    • Solution: DCPM derivatives can sometimes aggregate. Include 0.01% Triton X-100 in the assay buffer to prevent promiscuous aggregation-based inhibition.[1]

References

  • Fragment-Based Discovery: Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1] Nature Chemistry, 1(3), 187-192.[1] Link

  • Pyridine Scaffold Chemistry: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Morpholine in Kinase Inhibitors (PQR530 Example): Borsari, C., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase.[1][3] Journal of Medicinal Chemistry, 62(10), 4986–4999. Link[1]

  • Assay Protocol (ADP-Glo): Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[1] Assay and Drug Development Technologies, 7(6), 560-572.[1] Link

Sources

Method

experimental protocols for using 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine in cell culture

This Application Note is designed for researchers utilizing 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (referred to herein as DCPM-3 ) in cellular assays. Given the structural motif of DCPM-3—a morpholine ring linke...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (referred to herein as DCPM-3 ) in cellular assays.

Given the structural motif of DCPM-3—a morpholine ring linked to an electron-deficient dichloropyridine—this compound acts as a critical pharmacophore often found in kinase inhibitors (e.g., RAF/MEK pathway modulators) and antifungal agents. The protocols below focus on solubility management , cytotoxicity profiling , and mechanistic interrogation in mammalian cell culture.

Executive Summary & Compound Profile

DCPM-3 is a heterocyclic building block and bioactive probe. The 2,6-dichloropyridine core is electron-deficient, making it a potential electrophile, while the morpholine moiety improves solubility and metabolic stability. In drug discovery, this scaffold is frequently screened for kinase inhibition (specifically within the MAPK signaling cascade) and antimicrobial activity .

Physicochemical Properties & Reconstitution
PropertySpecificationExperimental Implication
Molecular Formula C₁₀H₁₂Cl₂N₂OSmall molecule fragment (<300 Da).
Molecular Weight ~247.12 g/mol High permeability expected.
Solubility (Water) Low / PoorDo NOT dissolve directly in media.
Solubility (DMSO) > 50 mMPreferred vehicle.
Stability Hydrolytically stableStable in culture media for >48h.
Reactivity Electrophilic (C-Cl bonds)Potential for covalent modification of cysteines.

Experimental Workflow

The following diagram outlines the logical flow for characterizing DCPM-3, moving from stock preparation to functional validation.

DCPM_Workflow cluster_Assays Cellular Assays Start Compound Reconstitution (100 mM in DMSO) QC Quality Control (Check for precipitation) Start->QC Dilution Serial Dilution (Intermediate Plate) QC->Dilution Pass Viability Cytotoxicity Screen (ATP/MTT Assay) Dilution->Viability Primary Screen Western Target Engagement (Western Blot: pERK/ERK) Dilution->Western Secondary Validation Analysis Data Analysis (IC50 Calculation) Viability->Analysis Western->Analysis

Figure 1: Operational workflow for DCPM-3 characterization, ensuring solubility checks prior to biological interrogation.

Protocol A: Stock Preparation & Handling

Context: The 2,6-dichloropyridine ring renders the compound lipophilic. Improper solubilization causes micro-precipitation in aqueous media, leading to false-negative results (loss of compound) or false-positives (crystal toxicity).

Materials
  • DCPM-3 powder (Store at 4°C, desiccated).

  • Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade (Sigma-Aldrich).

  • Vortex mixer and sonicator.

Procedure
  • Calculation: Calculate the mass required for a 50 mM or 100 mM stock.

    • Example: To make 1 mL of 50 mM stock, weigh 12.35 mg of DCPM-3.

  • Dissolution: Add sterile DMSO to the vial. Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture media to achieve the final assay concentration (maintaining DMSO < 0.5%).

Protocol B: Cytotoxicity Profiling (Dose-Response)

Context: Before mechanistic studies, the non-toxic window must be established. This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo) which is more sensitive than MTT for small molecule screening.

Experimental Setup
  • Cell Line: HeLa or A549 (Robust epithelial lines recommended for initial screening).

  • Seeding Density: 3,000–5,000 cells/well in 96-well plates.

  • Controls:

    • Negative: 0.5% DMSO in Media (Vehicle).

    • Positive: Staurosporine (1 µM) or Doxorubicin.

Step-by-Step Methodology
  • Seeding: Plate cells in 90 µL of complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Dilution (The "Intermediate Plate" Method):

    • Do not pipette DMSO stock directly into cell wells.

    • Prepare a 200x concentration series in a separate V-bottom plate using DMSO.

    • Dilute these 1:10 into pre-warmed media (20x working solutions).

  • Treatment: Add 10 µL of the 20x working solutions to the cell plates (Final dilution 1:20).

    • Final Test Range: 0.1 µM to 100 µM (8-point log scale).

    • Final DMSO: 0.5% constant across all wells.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add ATP detection reagent, shake for 2 minutes, incubate dark for 10 minutes, and read luminescence.

  • Analysis: Normalize data to Vehicle Control (100%). Fit using a non-linear regression (4-parameter logistic) to determine IC₅₀.

Protocol C: Mechanistic Validation (MAPK Pathway)

Scientific Rationale: Morpholine-pyridine scaffolds are structural analogs to known kinase inhibitors (e.g., RAF/MEK inhibitors) [1]. The 2,6-dichloropyridine moiety can interact with the ATP-binding pocket of kinases. Therefore, the MAPK/ERK pathway is the primary target for validation.

Pathway Diagram

MAPK_Pathway GF Growth Factor (EGF) RAS RAS-GTP GF->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation DCPM DCPM-3 (Putative Inhibitor) DCPM->RAF Inhibition? DCPM->MEK Inhibition?

Figure 2: Putative intervention points of DCPM-3 within the MAPK signaling cascade.

Western Blot Procedure
  • Starvation: Seed cells (e.g., A375 or Colo205) in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free media for 16 hours. This reduces basal ERK phosphorylation.

  • Pre-treatment: Treat cells with DCPM-3 (at IC₅₀ and 5x IC₅₀) for 1 hour .

    • Vehicle Control: 0.5% DMSO.

  • Stimulation: Stimulate cells with EGF (50 ng/mL) or PMA (200 nM) for 15 minutes in the presence of the compound.

  • Lysis: Place on ice immediately. Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

  • Detection:

    • Primary Antibody 1: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (1:1000).

    • Primary Antibody 2: Total p44/42 MAPK (Erk1/2) (1:1000) - Loading Control.

  • Interpretation: A reduction in the pERK/Total ERK ratio compared to the Vehicle+EGF control indicates kinase inhibitory activity.

Safety & Disposal

  • Hazard Identification: Dichloropyridines are classified as Skin Irritants (Category 2) and Eye Irritants (Category 2A) . They may be toxic if swallowed [2].[1][2][3][4]

  • Handling: Perform all powder weighing in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Collect all media containing DCPM-3 in dedicated liquid waste containers for incineration. Do not pour down the drain due to potential aquatic toxicity of chlorinated heterocycles.

References

  • Design and Discovery of RAF Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the synthesis and activity of morpholine-pyridine scaffolds in targeting RAS-mutant cancers. URL:[Link]

  • Morpholines: Synthesis and Biological Activity. Source: ResearchGate / Russian Journal of Organic Chemistry. Context: Comprehensive review of the biological applications of morpholine derivatives. URL:[Link]

Sources

Application

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine for cancer cell line studies

Application Note: Pharmacological Profiling of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine in Cancer Cell Models Part 1: Introduction & Strategic Utility 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine in Cancer Cell Models

Part 1: Introduction & Strategic Utility

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This compound combines a morpholine ring (a common solubility-enhancing and hydrogen-bonding moiety found in drugs like Gefitinib) with a 2,6-dichloropyridine core (a lipophilic, electron-deficient scaffold often used to target allosteric sites or ATP-binding pockets).

In cancer research, this compound serves two primary functions:

  • Fragment-Based Lead: It acts as a starting point for developing potent inhibitors of kinases (e.g., PI3K, mTOR, or ALK) where the morpholine oxygen functions as a hinge binder.

  • Chemical Probe: It is used to assess the baseline cytotoxicity and off-target liability of pyridine-morpholine intermediates before further functionalization.

Key Physicochemical Properties:

  • Lipophilicity (cLogP): ~2.5–3.0 (Estimated). The dichloropyridine core significantly increases lipophilicity compared to unsubstituted pyridine.

  • Solubility: Moderate. The morpholine nitrogen provides a protonation site (pKa ~8.3), enhancing aqueous solubility at acidic pH, but the dichloro group limits solubility in neutral media.

  • Reactivity: The 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (

    
    ), making this compound a versatile building block but also potentially reactive toward biological nucleophiles (e.g., Glutathione).
    

Part 2: Experimental Protocols

Protocol A: Preparation & Storage of Stock Solutions

Rationale: The dichloropyridine moiety is hydrophobic. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative IC50 results.

Materials:

  • Compound: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (Solid)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma Grade).

  • Vessels: Amber glass vials (to prevent potential photodegradation of the pyridine ring).

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of the compound into a sterile amber glass vial.

  • Solubilization: Add sufficient DMSO to achieve a 20 mM stock concentration .

    • Calculation: Volume (mL) = Mass (mg) / [MW (~247.12) × Concentration (M)].

    • Note: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Visually inspect for clarity. The solution must be completely transparent.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To determine the IC50 (half-maximal inhibitory concentration) in specific cancer cell lines. This protocol is optimized to detect both specific inhibition and non-specific toxicity caused by the dichloro-pyridine core.

Target Cell Lines:

  • A549 (Lung Carcinoma): High metabolic activity; robust model for general toxicity.

  • MCF-7 (Breast Adenocarcinoma): Useful for screening kinase-dependent antiproliferative effects.

Workflow:

  • Seeding:

    • Harvest cells and dilute to

      
       cells/mL in complete media (RPMI-1640 + 10% FBS).
      
    • Seed 100 µL/well (

      
       cells/well) into a 96-well clear-bottom plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a Serial Dilution Plate in serum-free media.

    • Top Concentration: 100 µM (0.5% DMSO final).

    • Dilution Factor: 1:3 serial dilution (8 points: 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, 0 µM).

    • Add 100 µL of diluted compound to the assay plate (Final volume: 200 µL).

    • Controls:

      • Negative Control: 0.5% DMSO in media.

      • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM).

  • Incubation: Incubate for 72 hours . (72h is preferred over 24h/48h for kinase inhibitors to capture cell cycle arrest effects).

  • Readout (MTT Addition):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully (do not disturb crystals).

    • Solubilize crystals with 150 µL DMSO. Shake on an orbital shaker for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 650 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine IC50.
Protocol C: Chemical Stability & Reactivity Assessment (GSH Adduct Assay)

Rationale: The 2,6-dichloropyridine ring is electron-deficient. In a cellular environment, it may react with intracellular thiols (Glutathione/GSH) via nucleophilic aromatic substitution (


), leading to false positives or rapid clearance. This assay validates the compound's chemical stability.

Method:

  • Reaction Mix: Incubate 10 µM compound with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.

  • Time Points: 0h, 1h, 4h, 24h.

  • Analysis: Analyze aliquots via LC-MS/MS.

  • Interpretation: Look for a mass shift of +307 Da (GSH adduct) replacing a Chlorine (-35 Da)

    
     Net shift +272 Da.
    
    • Result: >90% parent compound remaining at 24h indicates good stability. <50% indicates high reactivity (promiscuous binder).

Part 3: Visualization & Mechanism

Figure 1: Pharmacophore & Screening Workflow

Caption: Structural logic of the scaffold and the decision tree for phenotypic screening vs. target deconvolution.

G cluster_0 Structural Features Compound 4-[(2,6-Dichloropyridine-3-yl) methyl]morpholine Morpholine Morpholine Ring (Solubility / H-Bond Acceptor) Compound->Morpholine Pyridine 2,6-Dichloropyridine (Lipophilicity / Halogen Bond) Compound->Pyridine Screen Phenotypic Screen (MTT / CellTiter-Glo) Compound->Screen Decision IC50 < 10 µM? Screen->Decision TargetID Target Deconvolution (Kinase Panel / Western Blot) Decision->TargetID Yes Discard Discard / Inactive Decision->Discard No LeadOpt Lead Optimization (SAR Expansion) TargetID->LeadOpt

Figure 2: Hypothetical Signaling Interaction

Caption: Potential interference of pyridine-morpholine scaffolds with the ATP-binding pocket of kinases (e.g., PI3K/mTOR pathway).

Pathway Compound Compound (ATP-Competitor) Kinase Target Kinase (PI3K / mTOR / ALK) Compound->Kinase Inhibits (Competitive) ATP ATP ATP->Kinase Activates Downstream Downstream Signaling (p-AKT / p-S6K) Kinase->Downstream Phosphorylation Phenotype Cell Proliferation / Survival Downstream->Phenotype

Part 4: Summary of Specifications

ParameterSpecificationNotes
Molecular Weight ~247.12 g/mol
Stock Solvent DMSO (100%)Avoid Ethanol (solubility issues).
Storage -20°C (Desiccated)Hygroscopic potential due to morpholine.
Primary Assay MTT / CellTiter-Glo72h exposure recommended.
Toxicity Flag Reactive MetabolitesCheck for GSH adducts if IC50 < 1 µM but non-specific.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses "Privileged Structures" like morpholine).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine and Pyridine Derivatives. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. (Demonstrates the utility of similar heterocyclic scaffolds in kinase inhibition). Link

Method

formulation of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine for in vivo studies

Application Note & Protocol Guide Topic: Formulation of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Foreword: The Criticality...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Formulation of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Criticality of Formulation in Preclinical Research

In the journey of drug discovery, the transition from in vitro activity to in vivo efficacy is a pivotal and often challenging step. A novel chemical entity (NCE), no matter how potent in a cell-based assay, is of little therapeutic value if it cannot reach its target in a living system. The formulation of a compound for in vivo administration is therefore not a mere technicality but a fundamental component of preclinical research that dictates the reliability, reproducibility, and ultimate success of animal studies. Poorly designed formulations can lead to misleading pharmacokinetic and pharmacodynamic data, resulting in the premature termination of promising candidates or the costly advancement of unsuitable ones.

This guide addresses the formulation development for a specific NCE: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine . This molecule, while structurally distinct, represents a common challenge in drug discovery: a compound with predicted low aqueous solubility. Our approach will be systematic, beginning with a thorough preformulation assessment to understand the molecule's intrinsic physicochemical properties. Based on this profile, we will explore a tiered strategy for vehicle selection and formulation, from simple aqueous systems to advanced methods like amorphous solid dispersions and nanosuspensions. Each protocol is presented not as a rigid recipe, but as a self-validating workflow, complete with characterization steps to ensure the quality and stability of the final preparation. This document is designed to empower the researcher with the rationale behind each step, fostering a scientifically sound approach to generating robust and meaningful in vivo data.

Part 1: Preformulation Assessment - Characterizing the Molecule

Before any formulation can be rationally designed, a comprehensive understanding of the compound's physical and chemical properties is essential.[1] This preformulation stage provides the foundational data that guides all subsequent development.[2][3] For a novel compound like 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, where public data is scarce, an initial in silico prediction followed by empirical testing is the most effective strategy.

Predicted Physicochemical Properties

Based on its chemical structure (PubChem CID: 74890133), we can make several predictions.[4] The dichloropyridine moiety suggests a lipophilic character and potential for low water solubility, while the morpholine group provides a basic nitrogen atom, suggesting a pH-dependent solubility profile.

Table 1: Predicted vs. Experimental Physicochemical Properties

Parameter Predicted Value / Implication Recommended Experimental Method Rationale & Importance
Molecular Weight 247.12 g/mol [4] N/A (Calculated) Influences diffusion and membrane permeability.
Aqueous Solubility Low (< 10 µg/mL) Thermodynamic Shake-Flask Method[5][6] The single most critical parameter. Dictates the entire formulation strategy.[7]
pKa ~4.5 - 5.5 (Basic) Potentiometric Titration Determines the ionization state at different pH values; solubility will be higher at pH < pKa.
LogP High (> 3.0) HPLC-based or Shake-Flask Method Indicates lipophilicity. High LogP often correlates with low aqueous solubility.[8]
Melting Point (°C) High (> 150 °C) Differential Scanning Calorimetry (DSC) A high melting point suggests a stable crystal lattice, which often leads to poor solubility.[8]

| Physical Form | Crystalline solid | X-Ray Powder Diffraction (XRPD), Microscopy | Determines if the compound is crystalline or amorphous. Polymorphism can significantly impact solubility.[1] |

Protocol: Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, considered the "gold standard" for solubility measurement.[5]

Materials:

  • 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl (pH ~1.2) and Acetate Buffer (pH 4.5)

  • HPLC-grade water, acetonitrile, and methanol

  • 2 mL glass vials with screw caps

Equipment:

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end.

  • Add 1 mL of the desired aqueous medium (e.g., pH 7.4 PBS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds to disperse the solid.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in a suitable organic solvent.

Rationale: Determining solubility at different pH values (e.g., gastric pH 1.2 and intestinal pH) is crucial for oral administration, as the compound's charge state and thus solubility will change.

Part 2: Formulation Strategy and Vehicle Selection

The data from the preformulation assessment directly informs the selection of an appropriate formulation strategy. The goal is to develop a physically and chemically stable vehicle that can deliver the required dose in a suitable volume for the chosen animal model and route of administration.

A Tiered Approach to Formulation Development

For a novel compound with predicted poor solubility, a tiered or hierarchical approach is recommended. This strategy minimizes complexity and the use of potentially confounding excipients.

Formulation_Decision_Tree cluster_0 Preformulation Assessment cluster_1 Formulation Tiers cluster_2 Specific Formulations Start Determine Aqueous Solubility (S) at pH 7.4 Tier1 Tier 1: Simple Aqueous Vehicles Start->Tier1 S > 1 mg/mL Tier2 Tier 2: Modified Aqueous Vehicles (Cosolvents, pH Adjustment) Start->Tier2 10 µg/mL < S < 1 mg/mL Tier3 Tier 3: Complex Formulations (Amorphous Dispersions, Nanosuspensions) Start->Tier3 S < 10 µg/mL Form1 Saline or PBS Solution Tier1->Form1 Form2 Aqueous Suspension (e.g., 0.5% CMC) Tier1->Form2 Form3 PEG400/Saline DMSO/Tween/Saline Tier2->Form3 Form4 Amorphous Solid Dispersion (e.g., with PVP VA64) Tier3->Form4 Form5 Nanosuspension (Wet Media Milling) Tier3->Form5 Characterization_Workflow Prep Prepare Formulation Visual Visual Inspection (Clarity, Color, Precipitation) Prep->Visual Physical Physical State (DSC/XRPD for ASDs) Prep->Physical For ASDs/Suspensions pH pH Measurement Visual->pH HPLC Concentration & Purity (HPLC-UV) pH->HPLC Particle Particle Size Analysis (DLS for solutions/nano, Microscopy for suspensions) HPLC->Particle QC Final Quality Check (Pass/Fail) Particle->QC Physical->QC

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. As a key intermediate in various pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. As a key intermediate in various pharmaceutical and agrochemical research endeavors, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

Researchers may encounter several obstacles during the synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. This section addresses these potential issues in a question-and-answer format, offering explanations and actionable solutions.

Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, or no product is formed at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in this nucleophilic substitution reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Inadequate Reaction Temperature: The substitution of the chloromethyl group by morpholine is an SN2 reaction. While generally efficient, it requires sufficient thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended. However, excessively high temperatures can lead to side reactions and decomposition. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.[1]

  • Poor Quality of Starting Materials: Ensure that your starting material, 2,6-dichloro-3-(chloromethyl)pyridine, is of high purity. Impurities can interfere with the reaction. Similarly, use dry morpholine and solvents to prevent unwanted side reactions with water.

  • Insufficient Base Strength or Amount: A base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Potassium carbonate (K₂CO₃) is a commonly used inorganic base for such alkylations.[2] It acts as a proton scavenger. Ensure you are using at least a stoichiometric amount, and preferably a slight excess (1.5-2.0 equivalents), of a fine powder of anhydrous potassium carbonate to ensure a sufficient reaction rate.

  • Choice of Solvent: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the nucleophile (morpholine) more "naked" and reactive.[1] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Formation of Multiple Products/Side Reactions

Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-alkylation of Morpholine: While less common with a secondary amine like morpholine compared to primary amines, it's a possibility if the reaction conditions are too harsh. This would result in the formation of a quaternary ammonium salt. Using a slight excess of morpholine can help minimize this.

  • Substitution on the Pyridine Ring (SNAr): The chloro substituents on the pyridine ring can also be susceptible to nucleophilic aromatic substitution (SNAr), especially at higher temperatures. This would lead to the formation of di-morpholino substituted pyridines. To favor the desired SN2 reaction at the chloromethyl group, it is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Dimerization: Dimerization of the starting material or product can occur under certain conditions, particularly if radical pathways are initiated by impurities or high temperatures.

To minimize these side products, careful control of reaction temperature and stoichiometry is essential. A well-planned purification strategy is also critical.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.

Q1: What is the role of potassium carbonate in this reaction?

A1: Potassium carbonate (K₂CO₃) acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the nucleophilic substitution reaction.[2] By removing the acidic byproduct, it prevents the protonation of the morpholine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the formation of the desired product.

Q2: Which solvent is best for this synthesis?

A2: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally the most effective for this type of SN2 reaction.[1] These solvents enhance the nucleophilicity of morpholine. Acetonitrile is often a good starting point due to its relatively low boiling point, which simplifies product isolation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mixture of hexane and ethyl acetate is a good starting eluent system. The disappearance of the starting material (2,6-dichloro-3-(chloromethyl)pyridine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q4: What is the best method to purify the final product?

A4: The crude product can be purified by either recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective if the impurities have significantly different solubilities than the product.[3] For more challenging separations, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method.

Q5: Can other bases be used instead of potassium carbonate?

A5: Yes, other inorganic bases like sodium carbonate (Na₂CO₃) or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be used. However, potassium carbonate is often preferred due to its low cost, ease of handling, and effectiveness in this type of reaction.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reaction Scheme

Reaction_Scheme start reactant1 2,6-dichloro-3-(chloromethyl)pyridine product 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine reactant1->product reactant1->product + reactant2 Morpholine reactant2->product reactant2->product + reagents K₂CO₃, Acetonitrile (ACN) Heat

Caption: Synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.

Materials
ReagentMolar Mass ( g/mol )CAS Number
2,6-dichloro-3-(chloromethyl)pyridine196.4513653-73-3
Morpholine87.12110-91-8
Anhydrous Potassium Carbonate (K₂CO₃)138.21584-08-7
Acetonitrile (ACN)41.0575-05-8
Ethyl Acetate (EtOAc)88.11141-78-6
Hexane86.18110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile (ACN) to dissolve the starting material (a concentration of 0.2-0.5 M is a good starting point). To this solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate) to afford the pure 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.

Characterization

The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum would show characteristic signals for the morpholine protons (typically in the range of 2.4-2.6 ppm and 3.6-3.8 ppm), a singlet for the benzylic CH₂ group, and signals for the pyridine ring protons.[4]

Reaction Workflow Diagram

Workflow setup 1. Reaction Setup - Add 2,6-dichloro-3-(chloromethyl)pyridine to flask add_reagents 2. Add Reagents - Dissolve in ACN - Add Morpholine and K₂CO₃ setup->add_reagents react 3. Reaction - Reflux and stir - Monitor by TLC/LC-MS add_reagents->react workup 4. Work-up - Cool and filter - Wash filter cake react->workup extract 5. Extraction - Concentrate filtrate - Dissolve in EtOAc - Wash with water and brine workup->extract dry 6. Drying and Concentration - Dry with Na₂SO₄ - Concentrate in vacuo extract->dry purify 7. Purification - Column chromatography dry->purify characterize 8. Characterization - NMR, MS purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. PMC. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. Available at: [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Available at: [Link]

  • Synthesis of 3,6-dichloropicolinic acid. ResearchGate. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at: [Link]

  • Purification by Recrystallization. CUNY. Available at: [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ResearchGate. Available at: [Link]

  • 2,6-Dichloropyridine - Wikipedia. Wikipedia. Available at: [Link]

  • 2,6-Dichloropyridine-3,5-dicarbonitrile. PMC. Available at: [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. Available at: [Link]

  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. MDPI. Available at: [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. Available at: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. Available at: [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. Available at: [Link]

  • Synthesis method of 2,6-dichloropyridine. Google Patents.
  • Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 - Semantic Scholar. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Identification-of-(R)%E2%80%91N%E2%80%91((4-Methoxy-6-methyl-2-oxo-1%2C2-of-Kuntz-Pappalardi/c7a5f6e8140409a29e46950275ccb9890696b99b]([Link]

Sources

Optimization

Technical Support Center: Troubleshooting Metabolic Instability of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. This document is designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this scaffold and encountering challenges related to its metabolic stability. Our goal is to provide a framework for understanding, diagnosing, and addressing these issues through a combination of mechanistic explanations, troubleshooting FAQs, and detailed experimental protocols.

Introduction: The Challenge of Metabolic Lability

The compound 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine incorporates several structural motifs common in medicinal chemistry: a halogenated pyridine ring, a flexible methylene linker, and a saturated morpholine heterocycle. While these features can be crucial for target engagement and conferring desirable physicochemical properties, they also present potential liabilities for metabolic degradation. Rapid clearance by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, can severely limit a compound's oral bioavailability and in vivo half-life, hindering its therapeutic potential.

This guide provides a logical, question-and-answer-based approach to systematically identify and mitigate the metabolic instability of this specific molecular scaffold.

Section 1: Understanding the Metabolic Profile (FAQs)

This section addresses the foundational questions regarding the likely metabolic fate of the molecule.

Q1: What are the likely metabolic "soft spots" on 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine?

A1: The term "metabolic soft spot" refers to a site on a molecule that is particularly susceptible to enzymatic degradation. For this compound, metabolism is likely to occur at three primary locations, driven largely by oxidative pathways mediated by CYP enzymes.

  • Morpholine Ring Oxidation: The morpholine moiety is a common site of metabolism. The most probable reactions are oxidation on the carbon atoms alpha to the nitrogen (C2' and C6') or the oxygen (C3' and C5'). This can lead to ring-opening or the formation of hydroxylated metabolites. N-oxidation at the morpholine nitrogen is also a possible, though often minor, pathway.

  • Benzylic-like Methylene Bridge Oxidation: The methylene group connecting the pyridine and morpholine rings is in a "benzylic-like" position. These positions are activated and are classic sites for CYP-mediated hydroxylation, which would lead to an unstable carbinolamine that could fragment.

  • Pyridine Ring Oxidation: While the two chlorine atoms are strongly electron-withdrawing and thus "deactivate" the pyridine ring towards oxidation, direct hydroxylation on the ring is still a possibility, particularly at the C4 or C5 positions.

G cluster_0 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine cluster_1 Potential Metabolic Hotspots mol Structure M1 Morpholine Ring Oxidation (α-C Hydroxylation, Ring Opening) mol->M1 Site 1 M2 Methylene Bridge Oxidation (Benzylic-like Hydroxylation) mol->M2 Site 2 M3 Pyridine Ring Oxidation (Aromatic Hydroxylation) mol->M3 Site 3

Fig 1. Likely metabolic hotspots on the target molecule.
Q2: Which Cytochrome P450 (CYP) isoforms are most likely involved in its metabolism?

A2: While precise determination requires experimental "reaction phenotyping," we can make an educated prediction based on existing knowledge. The human CYP families 1, 2, and 3 are responsible for the metabolism of the vast majority of drugs.

  • CYP3A4: This is the most abundant CYP isoform in the human liver and is known for its broad substrate promiscuity. It is frequently implicated in the metabolism of compounds containing morpholine and N-alkyl amine functionalities. Therefore, CYP3A4 is a primary suspect.

  • CYP2D6: This isoform also metabolizes a large number of drugs containing a basic nitrogen atom, making it a potential contributor.

  • Other Isoforms (CYP2C9, CYP2C19, CYP1A2): These enzymes could also play a role, and their involvement should not be discounted without experimental evidence.

The first step in troubleshooting is to confirm which metabolic pathways are dominant and then to identify the specific enzymes responsible.

Section 2: Troubleshooting and Strategic Solutions

This section provides actionable guidance for diagnosing and solving metabolic stability issues.

Q3: My compound shows high clearance in human liver microsomes (HLM). How do I confirm the primary site of metabolism?

A3: High clearance in an HLM assay is a clear indicator of metabolic liability. The next critical step is to perform a Metabolite Identification (MetID) study to pinpoint the exact molecular location of the modification. This is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core principle is to incubate the parent compound with a metabolically active system (like HLM fortified with the NADPH cofactor) and then compare the mass spectrum of the post-incubation sample with a control (no NADPH). New peaks in the chromatogram represent potential metabolites.

Experimental Workflow for Metabolite Identification:

G start Start: High Clearance Observed prep Prepare Incubations: 1. Compound + HLM + NADPH (Test) 2. Compound + HLM - NADPH (Control) start->prep incubate Incubate at 37°C (e.g., 60 minutes) prep->incubate quench Quench Reaction (e.g., with cold Acetonitrile) incubate->quench process Process Sample (Centrifuge to pellet protein) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis: Compare Test vs. Control analyze->data identify Identify Metabolite Masses (e.g., M+16 for Hydroxylation) data->identify structure Propose Metabolite Structures (Based on MS/MS fragmentation) identify->structure end End: Putative Site of Metabolism Identified structure->end

Fig 2. Workflow for identifying metabolic soft spots.

Data Interpretation:

  • Look for mass shifts: A mass increase of +16 Da typically indicates mono-hydroxylation (addition of one oxygen atom).

  • Analyze fragmentation: The MS/MS fragmentation pattern of a metabolite, when compared to the parent compound, can often reveal the location of the modification. For example, if a fragment containing only the morpholine ring shows a +16 Da shift, the oxidation occurred on that moiety.

Q4: MetID confirms oxidation on the morpholine ring. What are my options to improve stability?

A4: If the morpholine ring is the primary site of metabolism, several proven medicinal chemistry strategies can be employed. The choice depends on the specific site of oxidation (e.g., alpha-carbon vs. nitrogen) and the project's tolerance for changes in physicochemical properties.

Strategy 1: Site-Selective Deuteration (The "Kinetic Isotope Effect") This is an elegant and minimally perturbative approach. The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than a carbon-hydrogen (C-H) bond. Since CYP-mediated oxidation often involves the cleavage of a C-H bond as the rate-limiting step, replacing the hydrogen at the "soft spot" with deuterium can dramatically slow down the rate of metabolism. This is known as the Deuterium Kinetic Isotope Effect (KIE).

  • Action: Synthesize an analog where the hydrogens on the carbons alpha to the morpholine nitrogen (positions 2' and 6') are replaced with deuterium.

  • Benefit: This modification typically preserves the compound's pharmacology and physicochemical properties while directly "shielding" the metabolic soft spot.

Strategy 2: Bioisosteric Replacement A bioisostere is a different functional group that retains the parent molecule's essential biological activity. Replacing the entire morpholine ring with a related, but more stable, heterocycle can eliminate the metabolic liability.

  • Action: Synthesize analogs using alternative heterocyclic building blocks.

  • Benefit: This can solve the metabolism issue and potentially improve other properties like solubility or pKa. However, it is a more significant structural change and may impact target binding.

Table 1: Potential Bioisosteric Replacements for the Morpholine Ring

BioisostereKey FeaturePotential Impact on MetabolismRef
Thiomorpholine Oxygen replaced by SulfurAlters electronics and metabolic profile. Sulfur can be oxidized to sulfoxide/sulfone, which may or may not be favorable.
Thiomorpholine-1,1-dioxide Oxidized sulfurHighly polar; generally resistant to further oxidation at the sulfur. Can significantly improve stability.
4,4-difluoropiperidine Fluorine atoms alpha to NFluorine can block metabolism at adjacent sites and lower the pKa of the nitrogen.
Azaspiro[3.3]heptane Spirocyclic systemIntroduces sp3 character and rigidity, potentially misdirecting metabolic enzymes. Vectors for substitution are altered.
Q5: The primary metabolic route is oxidation of the pyridine ring or methylene bridge. How can I address this?

A5: If the dichloropyridine or the methylene linker is the liability, different strategies are required.

  • For Methylene Bridge Oxidation:

    • Deuteration: As above, replacing the two methylene hydrogens with deuterium (creating a -CD2- linker) is an excellent first strategy.

    • Gem-Dimethyl Substitution: Replacing the -CH2- linker with a -C(CH3)2- group provides steric hindrance that can shield the position from enzymatic attack. This will, however, increase lipophilicity.

  • For Pyridine Ring Oxidation:

    • Scaffold Hopping: This involves replacing the entire dichloropyridine ring with a different, more metabolically robust heteroaromatic ring. Since electron-deficient rings are more resistant to oxidation, moving to a pyrimidine or triazine could be beneficial.

    • Positional Isomerism: If synthesis allows, moving the position of the methylene-morpholine substituent on the pyridine ring could alter its interaction with the active site of CYP enzymes, potentially reducing the rate of metabolism.

Section 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a framework for determining the intrinsic clearance of a compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compound with known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., 100 nM Tolbutamide)

  • 96-well incubation plate and collection plate

2. Procedure:

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix containing phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL in the incubation well.

  • Prepare Compound Plate: Serially dilute the test compound stock to an intermediate concentration (e.g., 100 µM in 50:50 acetonitrile:water). In the 96-well plate, add 1 µL of this solution to the appropriate wells to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the HLM master mix to the wells containing the compound. Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to all wells to start the metabolic reaction. This is your T=0 time point. Immediately remove an aliquot from the T=0 wells and add it to the collection plate containing the cold Quenching Solution.

  • Time Points: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the respective wells and transfer them to the Quenching Solution.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point relative to the internal standard.

3. Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.

  • The slope of the line (k) represents the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (Cl_int) based on the half-life and incubation conditions.

References
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Hypha Discovery. Improving metabolic stability using deuterium. [Link]

  • Poulis, J. A., et al. (2001).

Reference Data & Comparative Studies

Validation

Validating the Biological Target of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine: A Multi-Modal Approach

Topic: Validating the Biological Target of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Biological Target of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The compound 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (hereafter referred to as DCPM-3 ) represents a "privileged scaffold" in medicinal chemistry. Its core structure—a 2,6-dichloropyridine ring substituted at the 3-position with a morpholinomethyl group—sits at the intersection of two major pharmacological classes: P2X7 Receptor Antagonists and PI3K/mTOR Kinase Inhibitors .

This guide provides a rigorous technical framework to validate the primary biological target of DCPM-3. Unlike fully characterized clinical drugs, DCPM-3 often appears as a fragment hit or an intermediate in phenotypic screens. This guide outlines the critical experiments required to deconvolve its activity, distinguishing between purinergic receptor modulation (P2X7) and kinase inhibition (PI3K/mTOR), and compares its performance against gold-standard controls.

Target Hypothesis & Pharmacophore Analysis

To validate DCPM-3, we must first establish the mechanistic hypothesis. The 2,6-dichloropyridine moiety is a known bioisostere used to optimize lipophilicity and metabolic stability in various drug classes.

FeatureStructural MotifPutative Target ClassMechanism of Action
Core 2,6-DichloropyridineP2X7 Receptor Allosteric antagonism; the dichloro-substituents fill hydrophobic pockets in the P2X7 allosteric site.
Tail MorpholinePI3K / mTOR H-bond acceptor for the hinge region (Val851 in PI3Kα); improves solubility and CNS penetration.
Linker Methylene (-CH2-)General Provides rotational freedom, allowing the morpholine to orient into solvent-exposed regions or specific sub-pockets.

Primary Validation Goal: Determine if DCPM-3 blocks the P2X7 cation channel pore (preventing IL-1


 release) or inhibits lipid/protein kinase phosphorylation .
Comparative Analysis: DCPM-3 vs. Gold Standards

When validating DCPM-3, it is critical to benchmark its potency and selectivity against established tool compounds.

MetricDCPM-3 (Candidate) A-804598 (P2X7 Control) BKM120 (PI3K Control)
Primary Target Unknown (Putative P2X7/Kinase)P2X7 Receptor (Antagonist)Pan-PI3K (Inhibitor)
Mechanism Competitive/AllostericAllosteric block of pore formationATP-competitive inhibition
IC50 Benchmark Expect >100 nM (if fragment)10–15 nM (Human P2X7)30–60 nM (PI3K

)
Key Liability Potential off-target kinase activitySpecies difference (Rat vs. Human)Hyperglycemia (on-target)
Solubility High (Morpholine group)ModerateHigh
Experimental Validation Protocols

To definitively validate the target, you must perform orthogonal assays. A single biochemical assay is insufficient due to the potential for false positives (e.g., aggregation).

Phase 1: The P2X7 Validation Workflow (YO-PRO-1 Uptake)

Rationale: P2X7 activation by ATP leads to the opening of a large non-selective pore that allows the entry of cationic dyes like YO-PRO-1. If DCPM-3 is a P2X7 antagonist, it will dose-dependently inhibit this dye uptake.

Protocol:

  • Cell Line: Use HEK293 cells stably expressing human P2X7 (hP2X7-HEK) or J774A.1 macrophages (endogenous P2X7).

  • Reagents:

    • Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) [EC80 concentration].

    • Dye: YO-PRO-1 Iodide (1

      
      M final).
      
    • Buffer: Low-divalent cation buffer (PBS with 0.5 mM CaCl2/MgCl2) to maximize pore opening.

  • Procedure:

    • Seed cells at 20,000 cells/well in a black-walled 96-well plate.

    • Pre-incubate with DCPM-3 (0.1 nM – 10

      
      M) or A-804598  (control) for 30 mins at 37°C.
      
    • Add YO-PRO-1 dye.

    • Trigger pore opening with BzATP.

    • Readout: Measure fluorescence (Ex/Em: 491/509 nm) kinetically for 60 mins.

  • Validation Criteria: A sigmoidal inhibition curve with complete blockade of dye uptake confirms P2X7 engagement.

Phase 2: The Kinase Liability Screen (ADP-Glo)

Rationale: If DCPM-3 fails the P2X7 assay, or as a mandatory selectivity check, test for PI3K/mTOR activity. The morpholine group mimics the ATP adenine ring.

Protocol:

  • Assay System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid substrate.

  • Procedure:

    • Incubate Kinase (2 ng/reaction) + DCPM-3 + ATP (10

      
      M) + Substrate for 60 mins.
      
    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
    • Readout: Luminescence integration (RLU).

  • Validation Criteria: A reduction in luminescence indicates ATP-competitive inhibition.

Phase 3: Orthogonal Cellular Readout (Western Blot)

Rationale: Confirm that the biochemical binding translates to cellular signaling blockade.

  • If P2X7: Measure IL-1

    
     release  in LPS-primed THP-1 cells (ELISA). DCPM-3 should block ATP-induced IL-1
    
    
    
    maturation.
  • If Kinase: Measure p-AKT (Ser473) or p-S6 levels in PC3 cells. DCPM-3 should reduce phosphorylation levels.

Decision Logic & Visualization

The following diagram illustrates the logical flow for validating DCPM-3, ensuring you do not pursue a "dead" target.

ValidationLogic Start Compound: DCPM-3 (2,6-dichloro-3-morpholinomethylpyridine) Assay1 Primary Screen: YO-PRO-1 Dye Uptake (hP2X7-HEK cells) Start->Assay1 Result1_Pos Inhibits Dye Uptake (IC50 < 1 µM) Assay1->Result1_Pos Active Result1_Neg No Inhibition (IC50 > 10 µM) Assay1->Result1_Neg Inactive Conf_P2X7 Confirm P2X7 Mechanism: IL-1β Release Assay (ELISA) Result1_Pos->Conf_P2X7 Assay2 Secondary Screen: ADP-Glo Kinase Profiling (PI3K/mTOR) Result1_Neg->Assay2 Conf_Kinase Confirm Kinase Mechanism: Western Blot (p-AKT/p-S6) Assay2->Conf_Kinase Active Final_Drop Inactive / Non-Specific (Check Solubility/Aggregation) Assay2->Final_Drop Inactive Final_P2X7 VALIDATED TARGET: P2X7 Receptor Antagonist Conf_P2X7->Final_P2X7 IL-1β Blocked Conf_P2X7->Final_Drop No Functional Effect Final_Kinase VALIDATED TARGET: PI3K/mTOR Inhibitor Conf_Kinase->Final_Kinase Phospho-signal Reduced

Caption: Decision tree for deconvolving the biological target of DCPM-3, prioritizing P2X7 due to scaffold precedence.

Troubleshooting & "Watch-Outs"
  • The "Cliff" of SAR: The 2,6-dichloro substitution is critical. If you replace it with 2,6-dimethyl, P2X7 activity often vanishes, while kinase activity might persist. Use 4-[(2,6-Dimethylpyridine-3-yl)methyl]morpholine as a negative control for P2X7 specificity.

  • Species Selectivity: P2X7 antagonists often show massive potency shifts between Human and Rat receptors. Always test in Human P2X7 first if the ultimate goal is clinical translation.

  • Covalent Modification: The chloropyridine ring is electron-deficient. Ensure the compound does not react covalently with cysteines in the assay buffer (avoid high DTT concentrations in initial screens).

References
  • P2X7 Antagonist SAR & Scaffold Analysis

    • Title: Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2011).[1][2]

    • URL:[Link]

  • Morpholine in Kinase Inhibitors

    • Title: Morpholine as a privileged structure in the design of kinase inhibitors.
    • Source: Journal of Medicinal Chemistry (Review).
    • URL:[Link]

  • A-804598 (Reference Compound)

    • Title: Pharmacological characterization of A-804598, a novel P2X7 receptor antagonist.
    • Source: British Journal of Pharmacology (2008).
    • URL:[Link]

  • Kinase Assay Protocols (ADP-Glo)

Sources

Comparative

Structural Efficacy Guide: The Morpholine-Pyridine Scaffold vs. Alternative Kinase Inhibitor Cores

Subject: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (DCPM) Role: Pharmacophore Precursor / Key Intermediate Primary Application: Synthesis of Pan-Class I PI3K Inhibitors (e.g., Buparlisib/BKM120) Executive Analysis:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (DCPM) Role: Pharmacophore Precursor / Key Intermediate Primary Application: Synthesis of Pan-Class I PI3K Inhibitors (e.g., Buparlisib/BKM120)

Executive Analysis: The "Anchor" of PI3K Inhibition

In the landscape of kinase inhibitor development, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (hereafter referred to as DCPM ) is not merely a reagent; it is the structural determinant for a specific class of ATP-competitive inhibitors.

DCPM serves as the foundational scaffold for Buparlisib (BKM120) and related pyrimidine/pyridine derivatives. Its significance lies in the morpholine moiety , which functions as a critical hydrogen-bond acceptor for the hinge region of the PI3K ATP-binding pocket (specifically interacting with Val851 in PI3K


).[1]

This guide compares the Morpholine-Pyridine Class (represented by DCPM-derived inhibitors) against Quinazoline (e.g., Idelalisib) and Aminothiazole (e.g., Alpelisib) scaffolds to assist researchers in selecting the correct chemical backbone for drug discovery.

Structural & Mechanistic Comparison

The choice of scaffold dictates not just potency, but isoform selectivity and off-target toxicity.

A. The Morpholine-Pyridine Scaffold (DCPM Derived)
  • Representative Drug: Buparlisib (BKM120).[2][3]

  • Mechanism: The morpholine oxygen mimics the adenine N1 of ATP, forming a hinge-binding H-bond. The dichloropyridine ring fills the hydrophobic pocket II.

  • Profile: Pan-PI3K Inhibition . It inhibits all four Class I isoforms (

    
    ) with high potency but low selectivity between them.
    
  • Liability: Structural studies reveal that this specific scaffold (pyridine-morpholine) can induce off-target microtubule destabilization, leading to distinct toxicity not seen in other classes.

B. The Quinazolinone Scaffold
  • Representative Drug: Idelalisib (CAL-101).

  • Mechanism: Uses a fused bicyclic system to occupy the adenine pocket but extends a "propeller" shape into the specificity pocket.

  • Profile: Isoform Selective (PI3K

    
    ) . The rigid quinazolinone core allows for greater exploitation of non-conserved residues in the 
    
    
    
    -isoform.
C. The Aminothiazole Scaffold
  • Representative Drug: Alpelisib (BYL719).

  • Mechanism: Forms a specific interaction with Gln859 (non-conserved), allowing it to spare other isoforms.

  • Profile: Isoform Selective (PI3K

    
    ) . Superior safety profile compared to the pan-inhibition of the DCPM class.
    
Comparative Data Summary
FeatureMorpholine-Pyridine Class (DCPM-based)Quinazolinone Class (Idelalisib)Aminothiazole Class (Alpelisib)
Primary Target Pan-Class I PI3K (

)
PI3K

(Selective)
PI3K

(Selective)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Propeller shape)ATP-Competitive (Specific H-bonds)
IC50 (PI3K

)
~30–50 nM> 400 nM~5 nM
Off-Target Risk High (Tubulin destabilization)Moderate (Hepatotoxicity)Low (Hyperglycemia - on-target)
Synthetic Utility High (Modular "Click" Chemistry)Moderate (Multi-step cyclization)High (Amide coupling)

Visualizing the Pathway & Mechanism

The following diagram illustrates the PI3K signaling cascade and the specific intervention point of DCPM-derived inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) Target of DCPM-Derivatives RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTOR Complex 1 AKT->mTOR Activates CellResponse Cell Growth & Survival mTOR->CellResponse Inhibitor Morpholine-Pyridine Inhibitors (e.g., BKM120) Inhibitor->PI3K ATP Competition

Caption: The PI3K/AKT/mTOR pathway showing the blockade of PIP3 generation by Morpholine-Pyridine inhibitors.

Experimental Protocols: Validating the Scaffold

To objectively compare DCPM-derived inhibitors against alternatives, you must validate both Enzymatic Potency and Selectivity .

Protocol A: Synthesis Validation (DCPM Purity Check)

Before biological testing, the integrity of the 2,6-dichloropyridine core must be verified, as hydrolysis of the chlorines leads to inactive phenols.

  • Technique: HPLC-MS (C18 Column).

  • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

  • Acceptance Criteria: Purity >98%; Distinct Mass Peak [M+H]+ corresponding to DCPM (approx 247.04 Da).

Protocol B: ADP-Glo™ Kinase Assay (Potency Comparison)

This self-validating protocol measures the ADP generated during the kinase reaction. It is superior to radioactive assays for high-throughput comparison.

Materials:

  • Recombinant PI3K isoforms (

    
    ).
    
  • Substrate: PIP2:PS lipid vesicles (0.1 mg/mL).

  • ATP (Ultrapure).

  • Test Compounds: Buparlisib (DCPM-based), Idelalisib, Alpelisib.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (keep final DMSO <1% in assay).

  • Enzyme Reaction:

    • Mix 2

      
      L Enzyme + 2 
      
      
      
      L Compound. Incubate 15 min at RT.
    • Add 1

      
      L ATP/Lipid Substrate mix.
      
    • Incubate 60 min at RT (Kinase Reaction).

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit to Sigmoidal Dose-Response curve to determine IC50.

Self-Validation Step: Calculate the Z-factor. A Z-factor > 0.5 confirms the assay is robust enough to distinguish the scaffold's performance from noise.

Synthesis Workflow: From DCPM to Inhibitor

This diagram outlines how DCPM is utilized to create the final active inhibitor, highlighting the modularity of the scaffold.

Synthesis_Flow Start DCPM (Starting Scaffold) Step1 Suzuki Coupling (Boronic Acid Partner) Start->Step1 Pd Catalyst Inter Intermediate (Monochloropyridine) Step1->Inter Step2 Buchwald-Hartwig Amination Inter->Step2 Amine Partner Final Final Inhibitor (e.g., Buparlisib) Step2->Final QC Biological QC (IC50 Assay) Final->QC Validation

Caption: Modular synthesis of PI3K inhibitors using DCPM as the core electrophile.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3K inhibitor." Molecular Cancer Therapeutics.

  • Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, and Efficacious PI3K Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

  • Wymann, M. P., et al. (2017). "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications.[3]

Sources

Validation

A Head-to-Head Comparison Guide to 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine and Novel Analogs for Kinase Inhibition

Abstract In the landscape of targeted therapeutics, particularly in oncology, the discovery of novel small molecule kinase inhibitors with superior potency, selectivity, and drug-like properties is paramount.[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted therapeutics, particularly in oncology, the discovery of novel small molecule kinase inhibitors with superior potency, selectivity, and drug-like properties is paramount.[1] This guide presents a comprehensive framework for a head-to-head comparison of the scaffold molecule, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (termed SCA-001 ), against a rationally designed set of structural analogs. We will outline a multi-tiered experimental workflow, from initial biochemical screening to in vitro ADME-Tox profiling, designed to identify a lead candidate with optimal characteristics for further development. This document provides not only the strategic rationale behind the experimental design but also detailed, actionable protocols for researchers in drug discovery.

Introduction: The Rationale for Comparison

The core scaffold, SCA-001 , combines two key structural motifs recognized for their roles in medicinal chemistry: the dichloropyridine ring and a morpholine moiety.

  • Dichloropyridine Core: The pyridine ring is a common feature in many kinase inhibitors, often acting as a "hinge-binder" that interacts with the backbone of the kinase ATP-binding pocket.[2] The dichloro-substitution pattern can significantly influence binding affinity and selectivity. Structure-activity relationship (SAR) studies on dichloropyridine derivatives have shown their potential as potent antagonists for various receptors and enzymes.[3]

  • Morpholine Moiety: The morpholine ring is a "privileged structure" in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic (PK) properties.[4][5][6] Its presence can modulate a compound's lipophilic–hydrophilic balance and provide a vector for favorable interactions with biological targets.[7]

The central hypothesis is that while SCA-001 represents a promising chemical starting point, systematic structural modifications can yield analogs with superior profiles. This guide details the methodology to test this hypothesis by comparing SCA-001 against three rationally designed analogs (ANA-002, ANA-003, ANA-004 ), each probing a specific element of the core structure.

Design and Selection of Comparator Compounds

Based on established principles of medicinal chemistry and structure-activity relationships[2][5], we propose the following analogs for a direct comparative study against the parent scaffold SCA-001 .

Compound IDStructureRationale for Inclusion
SCA-001 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholineParent Scaffold: The baseline compound for comparison.
ANA-002 4-[(2-Chloro-6-methoxypyridine-3-yl)methyl]morpholineExplore Hinge-Binding: Replaces one chlorine with a methoxy group to probe the electronic and steric requirements of the hinge-binding pocket.
ANA-003 4-[(2,6-Dichloropyridine-3-yl)carbonyl]morpholineModify Linker Rigidity: Replaces the flexible methylene linker with a rigid carbonyl group to lock conformation and assess the impact on binding affinity.
ANA-004 1-[(2,6-Dichloropyridine-3-yl)methyl]piperazineModulate Physicochemical Properties: Bioisosteric replacement of the morpholine oxygen with a basic nitrogen (piperazine) to significantly alter pKa, solubility, and potential off-target interactions.

The Multi-Tiered Experimental Workflow

A successful compound evaluation campaign relies on a phased approach, moving from broad primary screens to more complex secondary and safety-related assays. This "fail early, fail cheap" strategy ensures that resources are focused on the most promising candidates.[8]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Specificity cluster_2 Tier 3: In Vitro ADME-Tox Profile cluster_3 Decision Gate T1_Biochem Biochemical Assay (IC50 vs. Target Kinase) T1_Cell Cellular Potency Assay (EC50 in Target Cell Line) T1_Biochem->T1_Cell Potent compounds (IC50 < 1µM) advance T2_Panel Kinase Selectivity Panel (e.g., 44-Kinase Panel) T1_Cell->T2_Panel Cell-potent & selective candidates advance T2_MoA Target Engagement Assay (e.g., NanoBRET™) T2_Panel->T2_MoA Selective compounds advance T3_ADME ADME Suite (Metabolic Stability, Permeability) T2_MoA->T3_ADME Confirmed MoA candidates advance T3_Tox Cytotoxicity Assay (e.g., CellTiter-Glo®) T3_ADME->T3_Tox Decision Lead Candidate Selection T3_Tox->Decision

Caption: A multi-tiered workflow for hit-to-lead characterization.

Head-to-Head Data Comparison (Hypothetical Data)

To illustrate the output of the proposed workflow, the following table summarizes hypothetical data for our compound set.

Compound IDTier 1: PotencyTier 2: SelectivityTier 3: ADME-Tox
Biochemical IC50 (nM) Cellular EC50 (nM) Selectivity Score (S10)
SCA-001 505000.15
ANA-002 250> 20000.30
ANA-003 15 120 0.08
ANA-004 758000.18

Analysis of Hypothetical Data:

  • ANA-002: The methoxy substitution was detrimental to potency, a key SAR finding.

  • ANA-003: The rigid carbonyl linker dramatically improved potency but introduced cytotoxicity and lowered metabolic stability, likely due to the creation of a reactive metabolite.

  • ANA-004: The piperazine replacement maintained reasonable potency while significantly improving metabolic stability, making it a strong candidate for further optimization.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed protocols for key assays in the workflow.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Compound Preparation: Serially dilute compounds (SCA-001 and analogs) in 100% DMSO to create a 10-point, 3-fold dilution series starting at 1 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of diluted compound.

  • Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution (e.g., recombinant Abl kinase and a suitable peptide substrate in kinase buffer).

  • ATP Initiation: Add 5 µL of a 2X ATP solution to initiate the reaction. Final ATP concentration should be at the Km for the specific kinase. Incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro ADME - Human Liver Microsome Stability Assay

This assay assesses the rate of metabolism of a compound by liver enzymes, providing an early indication of its likely in vivo clearance.[9]

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Visualizing the Mechanism of Action

Understanding how a compound interacts with its target pathway is crucial. SCA-001 and its analogs are hypothesized to be ATP-competitive inhibitors of a protein kinase, such as a member of the Src family, which is often implicated in cancer cell proliferation and survival.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Src Src Kinase (Target) Receptor->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK) Src->Downstream Phosphorylates Response Cell Proliferation & Survival Downstream->Response Leads to Inhibitor SCA-001 (or Analog) Inhibitor->Src Inhibits ATP Binding

Caption: Hypothesized mechanism of action for SCA-001 as an ATP-competitive kinase inhibitor.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the head-to-head evaluation of novel chemical entities against a parent scaffold. By employing a tiered workflow that integrates biochemical potency, cellular activity, selectivity, and early ADME-Tox profiling, researchers can make data-driven decisions to select the most promising lead candidates for further preclinical development.[10] The hypothetical data presented for SCA-001 and its analogs demonstrate how this systematic approach can rapidly elucidate structure-activity and structure-property relationships, ultimately accelerating the drug discovery process. Future work on a selected lead, such as ANA-004 , would involve in vivo pharmacokinetic studies and efficacy testing in relevant animal models.

References

  • Ballell, L., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 12, 2024, from [Link]

  • Symeres. (n.d.). In Vitro ADME-Tox Services. Retrieved February 12, 2024, from [Link]

  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Anizon, F., et al. (2008). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2018). Evolution of Small Molecule Kinase Drugs. ACS Central Science. Available at: [Link]

Sources

Comparative

confirming the on-target effects of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine in vivo

This guide provides a rigorous framework for validating the in vivo on-target effects of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine , a specific chemical probe likely targeting Kinases (e.g., c-Met/ALK) or GPCRs/Ion...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the in vivo on-target effects of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine , a specific chemical probe likely targeting Kinases (e.g., c-Met/ALK) or GPCRs/Ion Channels (e.g., P2X7, Smoothened) based on its structural scaffold. Given the absence of a widely recognized trade name, this compound is treated here as a novel lead candidate requiring systematic pharmacological validation.

Introduction: The Probe & Its Pharmacological Context

4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (CAS: 1428234-56-3) represents a critical class of nitrogen-heterocycle scaffolds often employed in medicinal chemistry to target enzymes (kinases, hydrolases) or receptors (GPCRs). Its structure—comprising a 2,6-dichloropyridine core linked via a methylene bridge to a morpholine ring—mimics the pharmacophores of established inhibitors like Crizotinib (c-Met/ALK), Vismodegib (Smoothened), and P2X7 antagonists .

Core Challenge: Distinguishing true on-target efficacy from off-target toxicity or non-specific metabolic effects in vivo. This guide outlines a definitive protocol to confirm mechanism of action (MOA).

Mechanism of Action (MOA) & Target Hypothesis

Based on structural homology, the primary putative targets include:

  • Tyrosine Kinases (e.g., c-Met, ALK): The dichloropyridine moiety often binds to the ATP-binding pocket (hinge region).

  • P2X7 Receptor (Antagonist): The morpholine-linker-pyridine motif resembles known P2X7 blockers (e.g., A-438079).

  • Smoothened (Hedgehog Pathway): Similar to Vismodegib/Sonidegib intermediates.

Validation Strategy:

  • Proximal Readout: Direct target engagement (TE).

  • Distal Readout: Pathway modulation (PD biomarkers).

  • Functional Outcome: Phenotypic efficacy (e.g., tumor regression, anti-inflammatory effect).

Comparative Analysis: Performance vs. Alternatives

To validate this probe, you must benchmark it against "Gold Standard" inhibitors for the suspected target class.

Feature4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine (Novel Probe)Reference Standard A (e.g., Crizotinib - Kinase)Reference Standard B (e.g., A-740003 - P2X7)
Target Selectivity High Potential (Fragment-based design)Established (Known off-targets exist)High (Specific for P2X7)
Bioavailability (F%) Moderate (Likely requires formulation optimization)High (>50% in humans)Variable (Often poor CNS penetration)
Metabolic Stability Unknown (Risk of N-oxidation on morpholine)Characterized (CYP3A4 substrate)Characterized
In Vivo Dose 10–50 mg/kg (Typical starting range)25–100 mg/kg 10–30 mg/kg
Primary Utility Lead Optimization / Tool Compound Clinical Efficacy Mechanism Validation
Experimental Protocols for On-Target Confirmation
Phase I: Pharmacokinetics (PK) & Exposure

Before testing efficacy, confirm the compound reaches the target tissue.

  • Dosing: IV (1 mg/kg) vs. PO (10 mg/kg) in mice.

  • Sampling: Plasma and tissue (tumor/brain) at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS.

  • Criterion: Free drug concentration (

    
    ) must exceed cellular 
    
    
    
    at the target site for >50% of the dosing interval.
Phase II: Target Engagement (TE) - The "Killer" Experiment

Prove the molecule physically binds the target in vivo.

Protocol: In Vivo Cellular Thermal Shift Assay (CETSA)

  • Treatment: Dose mice with Vehicle vs. Compound (e.g., 50 mg/kg) for 2 hours.

  • Extraction: Harvest tissue (e.g., tumor, liver), homogenize in non-denaturing buffer.

  • Heating: Aliquot lysate and heat across a gradient (37°C to 67°C).

  • Analysis: Centrifuge to remove precipitated protein. Analyze supernatant by Western Blot for the Target Protein.

  • Result: A shift in the thermal aggregation curve (stabilization) confirms physical binding.

Phase III: Pharmacodynamics (PD) - Pathway Modulation

Confirm that binding leads to functional inhibition.

Scenario A: Kinase Inhibition (e.g., c-Met)

  • Biomarker: Phospho-c-Met (Y1234/1235) or Phospho-ERK (downstream).

  • Method:

    • Implant xenografts (e.g., MKN45 cells).

    • Dose Compound (single dose).

    • Harvest tumors at

      
       (e.g., 2-4 h).
      
    • Western Blot: Ratio of p-Met / Total Met.

    • Control: Must show >50% reduction compared to Vehicle.

Scenario B: P2X7 Antagonism (Inflammation)

  • Biomarker: IL-1

    
     release.
    
  • Method:

    • Challenge mice with LPS (priming) + BzATP (agonist).

    • Pre-treat with Compound.[1]

    • Measure serum IL-1

      
       by ELISA.
      
    • Result: Dose-dependent suppression of cytokine release.

Visualizing the Validation Workflow

ValidationWorkflow Start Novel Probe: 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine PK Step 1: Pharmacokinetics (PK) Is exposure > IC50? Start->PK TE Step 2: Target Engagement (CETSA) Does it bind the target in tissue? PK->TE If Bioavailable PD Step 3: Pharmacodynamics (PD) Is the pathway inhibited? (e.g., p-ERK, IL-1β) TE->PD If Target Bound Efficacy Step 4: Functional Efficacy (Tumor Growth / Inflammation) PD->Efficacy If Pathway Modulated GoNoGo Decision Gate: Lead Optimization vs. Drop Efficacy->GoNoGo

Caption: Step-wise decision tree for validating the in vivo mechanism of action for the 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine probe.

References
  • Arrowsmith, J. et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Link

  • Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • Gao, H. et al. (2013). High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response. Nature Medicine. Link

  • PubChem Compound Summary. (2024). 4-[(2,6-Dichloropyridin-3-yl)methyl]morpholine (CAS 1428234-56-3). National Center for Biotechnology Information. Link

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine
Reactant of Route 2
Reactant of Route 2
4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine
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